Hpk1-IN-52
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C31H30F2N6O2 |
|---|---|
Poids moléculaire |
556.6 g/mol |
Nom IUPAC |
5-(7-fluoroimidazo[1,2-a]pyridin-3-yl)-8-[[6-[[(3S)-3-fluoropyrrolidin-1-yl]methyl]-5-(oxan-4-yl)-2-pyridinyl]amino]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C31H30F2N6O2/c32-20-7-12-39-27(16-35-29(39)15-20)23-1-3-25(30-24(23)5-10-34-31(30)40)36-28-4-2-22(19-8-13-41-14-9-19)26(37-28)18-38-11-6-21(33)17-38/h1-5,7,10,12,15-16,19,21H,6,8-9,11,13-14,17-18H2,(H,34,40)(H,36,37)/t21-/m0/s1 |
Clé InChI |
FHMXXBCVBMXMSE-NRFANRHFSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Hpk1-IN-52: A Technical Guide to the Mechanism of Action in T Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T cell function. As an intracellular checkpoint, it dampens T cell receptor (TCR) signaling, thereby limiting anti-tumor immunity. Pharmacological inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance T cell-mediated responses. This document provides a detailed overview of the mechanism of action for potent and selective HPK1 inhibitors, with a focus on Hpk1-IN-52, a potent and orally active inhibitor of HPK1.
While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes data from well-characterized, potent HPK1 inhibitors to illustrate the expected biological effects and the experimental methodologies used for their evaluation. This compound has been identified as a potent HPK1 inhibitor with an IC50 of 10.4 nM, and it is anticipated to exhibit anti-tumor activities by enhancing T cell function.[1][2][3][4][5]
Core Mechanism of Action: Releasing the Brakes on T Cell Activation
The primary role of HPK1 in T cells is to attenuate signal transduction following TCR engagement.[6] Upon antigen recognition by the TCR, a signaling cascade is initiated, leading to the recruitment of HPK1 to a complex of adaptor proteins, including SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). Activated HPK1 then phosphorylates SLP-76 at the Serine 376 residue.[6][7] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the dissociation of the SLP-76 signaling complex and its subsequent ubiquitination and proteasomal degradation.[6][7] This cascade ultimately dampens T cell activation, proliferation, and cytokine production.
This compound, as a potent HPK1 inhibitor, is expected to competitively bind to the ATP-binding pocket of the HPK1 kinase domain. This action prevents the phosphorylation of its downstream targets, most notably SLP-76. By inhibiting HPK1 kinase activity, this compound is predicted to block the negative feedback loop on TCR signaling, leading to a more robust and sustained T cell response. This enhanced response is characterized by increased proliferation, effector cytokine production, and the potential to overcome T cell exhaustion.[2][6]
Quantitative Data on HPK1 Inhibition
The following tables summarize key quantitative data for this compound and other representative potent, selective HPK1 inhibitors. This data provides a benchmark for the expected potency and cellular activity of compounds in this class.
Table 1: Biochemical Potency of this compound and Representative HPK1 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | HPK1 | 10.4 | Biochemical |
| HPK1-IN-7 | HPK1 | 2.6 | Biochemical |
| HPK1-IN-56 | HPK1 | 2.70 | Biochemical |
| A-745 | HPK1 | <3 | Biochemical |
| PF-07265028 | HPK1 | Not specified | Biochemical |
| KHK-6 | HPK1 | 20 | Biochemical |
Data for this compound from MedChemExpress.[1][2][3][4][5] Data for other inhibitors from various scientific publications.
Table 2: Cellular Activity of Representative Potent HPK1 Inhibitors
| Compound | Cell Type | Assay | Endpoint | IC50/EC50 (nM) |
| HPK1-IN-56 | Jurkat T cells | pSLP-76 (S376) Inhibition | Flow Cytometry | 8.1 |
| Unnamed Inhibitor | Human T cells | pSLP-76 (S376) Inhibition | Not specified | 55 |
| A-745 | Human T cells | IL-2 Production | ELISA | ~100-3000 (enhancement range) |
| PF-07265028 | Human T cells | Proliferation | Not specified | Dose-dependent increase |
| Unnamed Inhibitor | Human T cells | IFN-γ Production | ELISA | Dose-dependent increase |
This table presents representative data from various potent HPK1 inhibitors to illustrate the expected cellular effects of this compound.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways affected by HPK1 and its inhibition, as well as a typical experimental workflow for characterizing an HPK1 inhibitor.
Caption: HPK1 signaling pathway in T cells and the mechanism of inhibition.
Caption: A typical experimental workflow for characterizing an HPK1 inhibitor.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of HPK1 inhibitors in T cells.
HPK1 Biochemical Kinase Assay (e.g., ADP-Glo™)
Objective: To determine the direct inhibitory activity of this compound on HPK1 kinase activity and calculate its IC50 value.
Methodology:
-
Reagent Preparation:
-
Prepare a 1x Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of ATP in water.
-
Prepare a serial dilution of this compound in 100% DMSO.
-
Prepare recombinant human HPK1 enzyme and a suitable substrate (e.g., Myelin Basic Protein).
-
-
Kinase Reaction:
-
In a 384-well plate, add the HPK1 enzyme, the substrate, and the this compound dilution or DMSO (vehicle control).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.
-
Luminescence is proportional to ADP production and, therefore, kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition of HPK1 activity at each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular pSLP-76 (S376) Inhibition Assay
Objective: To measure the ability of this compound to inhibit the phosphorylation of SLP-76 in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture Jurkat T cells or primary human T cells in appropriate media.
-
Pre-treat the cells with a serial dilution of this compound or DMSO for 1-2 hours.
-
-
T Cell Stimulation:
-
Stimulate the T cells with anti-CD3 and anti-CD28 antibodies for a short duration (e.g., 15-30 minutes) to induce TCR signaling.
-
-
Cell Lysis and Western Blotting (Alternative: Flow Cytometry):
-
Lyse the cells and collect the protein lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against pSLP-76 (S376) and total SLP-76 (as a loading control).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
For flow cytometry, fix and permeabilize the cells, then stain with a fluorescently labeled anti-pSLP-76 (S376) antibody.
-
-
Data Analysis:
-
Quantify the band intensity for pSLP-76 and normalize to total SLP-76.
-
Calculate the percent inhibition of SLP-76 phosphorylation at each this compound concentration and determine the IC50.
-
T Cell Proliferation Assay (e.g., CFSE Dilution)
Objective: To assess the effect of this compound on T cell proliferation following TCR stimulation.
Methodology:
-
Cell Preparation and Labeling:
-
Isolate human peripheral blood mononuclear cells (PBMCs) or purified T cells.
-
Label the cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
-
Cell Culture and Treatment:
-
Culture the CFSE-labeled cells in 96-well plates.
-
Add a serial dilution of this compound or DMSO.
-
-
T Cell Stimulation:
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
-
Incubate for 3-5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and analyze by flow cytometry.
-
Measure the dilution of CFSE fluorescence, which is indicative of cell division.
-
-
Data Analysis:
-
Quantify the percentage of proliferated cells in each treatment group.
-
Cytokine Production Assay (IL-2 and IFN-γ)
Objective: To quantify the effect of this compound on the production of key effector cytokines by T cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture human PBMCs or purified T cells in 96-well plates.
-
Pre-treat the cells with a serial dilution of this compound or DMSO for 1-2 hours.
-
-
T Cell Stimulation:
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
-
Incubate for 24-72 hours.
-
-
Supernatant Collection and ELISA:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-2 and IFN-γ in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine for each treatment condition.
-
Determine the EC50 value for cytokine enhancement if applicable.
-
Conclusion
This compound is a potent inhibitor of HPK1, a key negative regulator of T cell activation. By inhibiting the kinase activity of HPK1, this compound is expected to prevent the phosphorylation and subsequent degradation of the critical adaptor protein SLP-76. This action effectively removes an intrinsic brake on the T cell activation machinery, leading to enhanced T cell proliferation and effector cytokine production. The experimental frameworks provided herein offer robust methods for the continued investigation and development of this promising class of immuno-oncology agents. The potent and orally active nature of this compound makes it a valuable tool for further preclinical and potentially clinical investigation in the field of cancer immunotherapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the HPK1 Signaling Pathway and the Role of a Representative Inhibitor, Hpk1-IN-52
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of immune cell activation, positioning it as a key therapeutic target in immuno-oncology.[1][2] This technical guide provides a comprehensive overview of the HPK1 signaling pathway and the preclinical evaluation of potent and selective HPK1 inhibitors. Due to the limited publicly available data for the specific compound Hpk1-IN-52, this document will utilize representative data from other well-characterized, potent HPK1 inhibitors to illustrate the principles of HPK1 inhibition, its mechanism of action, and the experimental methodologies used for its characterization. This guide will detail the core signaling cascade, present quantitative data for representative inhibitors, and provide detailed experimental protocols for in vitro and in vivo assessment, alongside visualizations of key pathways and workflows.
The HPK1 Signaling Pathway: A Negative Regulator of Immune Activation
HPK1, also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells, including T cells, B cells, and dendritic cells (DCs).[2][3] It functions as an intracellular immune checkpoint, dampening the signaling cascades initiated by the T-cell receptor (TCR) and B-cell receptor (BCR).[3][4]
Upon TCR engagement, HPK1 is recruited to the signaling complex and becomes activated.[5] The primary mechanism of its immunosuppressive activity involves the phosphorylation of key adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376.[3][4] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[3][4] The degradation of SLP-76 disrupts the formation of the active TCR signaling complex, thereby attenuating downstream signals, including the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).[5]
By inhibiting HPK1, the degradation of SLP-76 is prevented, leading to sustained downstream signaling, enhanced T-cell activation, proliferation, and the production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[6]
References
The Role of Hpk1-IN-52 and Potent HPK1 Inhibitors in the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available preclinical and clinical data for the specific compound Hpk1-IN-52 are limited. This guide provides a comprehensive overview of the role of potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors in the tumor microenvironment, utilizing data from other well-characterized inhibitors as representative examples of this therapeutic class.
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune cell function predominantly expressed in hematopoietic lineages.[1] Within the tumor microenvironment (TME), HPK1 acts as an intracellular immune checkpoint, dampening anti-tumor immune responses. Small molecule inhibitors of HPK1 have emerged as a promising therapeutic strategy in immuno-oncology to enhance the body's ability to fight cancer.[2] This technical guide delineates the mechanism of action of HPK1 inhibitors, their impact on the TME, and provides quantitative data and detailed experimental protocols for their preclinical evaluation.
Introduction to HPK1 as an Immuno-Oncology Target
HPK1 is a serine/threonine kinase that plays a pivotal role in attenuating signaling cascades downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[3][4] In the context of cancer, tumors can exploit this regulatory pathway to evade immune surveillance.[2] By dampening T-cell activity, HPK1 limits the immune system's capacity to recognize and eliminate cancer cells.[2] Genetic knockout or kinase-dead knock-in mouse models of HPK1 have demonstrated enhanced anti-tumor immunity, providing a strong rationale for the development of pharmacological inhibitors.[3][5] The restricted expression of HPK1 to hematopoietic cells suggests a lower likelihood of off-target effects in other major organs.[6]
Mechanism of Action of HPK1 Inhibitors
HPK1 inhibitors are designed to competitively bind to the ATP-binding pocket of the kinase, thereby blocking its catalytic activity.[1] The primary mechanism of HPK1-mediated immune suppression involves the phosphorylation of the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[1][7] This phosphorylation event triggers the recruitment of 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[4] The degradation of SLP-76 disrupts the TCR signaling complex, attenuating downstream pathways, including the activation of phospholipase C-gamma 1 (PLCγ1) and the Erk-MAPK pathway, which are crucial for T-cell activation, proliferation, and cytokine production.[7][8]
By inhibiting HPK1, small molecules prevent the phosphorylation of SLP-76, thereby sustaining TCR signaling and leading to a more robust and durable anti-tumor immune response.[1]
The Role of HPK1 Inhibition in the Tumor Microenvironment
The TME is a complex ecosystem of cancer cells, immune cells, stromal cells, and signaling molecules that can either promote or suppress tumor growth. HPK1 inhibition favorably modulates the TME by:
-
Enhancing T-Cell Function: Pharmacological inhibition of HPK1 leads to increased proliferation and activation of both CD4+ and CD8+ T-cells.[9] This is accompanied by elevated production of key effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[8][9]
-
Overcoming Immunosuppression: The TME is often rich in immunosuppressive factors like prostaglandin (B15479496) E2 (PGE2) and adenosine.[10] HPK1-deficient T-cells and those treated with HPK1 inhibitors have shown resistance to the suppressive effects of these molecules.[9][10]
-
Modulating Dendritic Cell (DC) Function: HPK1 also acts as a negative regulator of DC activation.[10] Inhibition of HPK1 can enhance the antigen presentation capacity of DCs, leading to more effective T-cell priming.[3]
-
Reducing Regulatory T-Cell (Treg) Suppression: Studies in HPK1 kinase-dead mice have shown a reduction in the population of immunosuppressive regulatory T-cells within the TME.[5]
-
Synergizing with Checkpoint Blockade: Preclinical studies have demonstrated that HPK1 inhibitors can act synergistically with anti-PD-1/PD-L1 antibodies to enhance anti-tumor efficacy.[9][11]
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo effects of representative potent and selective HPK1 inhibitors.
Table 1: In Vitro Potency of Representative HPK1 Inhibitors
| Compound/Identifier | Assay Type | Cell Line/System | IC50/EC50 Value |
| Compound [I] (EMD Serono) | Biochemical (HPK1) | - | 0.2 nM |
| pSLP76 (S376) Cellular Assay | Jurkat | 3 nM (IC50) | |
| IL-2 Secretion | Primary T-cells | 1.5 nM (EC50) | |
| KHK-6 | Biochemical (HPK1) | - | 20 nM |
| Compound from Insilico Medicine | Biochemical (HPK1) | - | 10.4 nM |
| XHS | Biochemical (HPK1) | - | 2.6 nM |
| pSLP76 (S376) Cellular Assay | Human PBMC | 0.6 µM (IC50) | |
| XHV | Biochemical (HPK1) | - | 89 nM |
| Compound 1 | pSLP76 (S376) Cellular Assay | Jurkat | 120 nM (IC50) |
| Compound 2 | pSLP76 (S376) Cellular Assay | Jurkat | ~20 nM (IC50) |
| Compound 16 | Biochemical (HPK1) | - | 16 nM |
Data compiled from multiple sources.[11][12][13][14][15]
Table 2: In Vivo Anti-Tumor Efficacy of a Representative HPK1 Inhibitor
| Mouse Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| CT26 Syngeneic | HPK1 Inhibitor | 30 mg/kg, p.o., BID | 42% |
| Anti-PD-1 | 3 mg/kg, i.p. | 36% | |
| Combination | As above | 95% |
Data is for a representative compound from Insilico Medicine.[11]
Experimental Protocols
HPK1 Biochemical Kinase Assay
Objective: To determine the in vitro IC50 of an HPK1 inhibitor against the recombinant enzyme.
Methodology:
-
Reaction Setup: Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 0.015% Brij-35, 2 mM DTT).
-
Compound Dilution: Serially dilute the test inhibitor in DMSO, followed by further dilution in the reaction buffer.
-
Plate Preparation: Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Substrate and ATP Addition: Add a mixture containing a fluorescently labeled peptide substrate and ATP to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding recombinant human HPK1 enzyme.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Quench: Stop the reaction by adding an EDTA solution.
-
Detection: Quantify the conversion of the peptide substrate using a suitable method such as capillary electrophoresis or a fluorescence-based reader.
-
IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular pSLP-76 (Ser376) Inhibition Assay (Flow Cytometry)
Objective: To measure the potency of an HPK1 inhibitor in a cellular context by quantifying the inhibition of its direct substrate, SLP-76.
Methodology:
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) in appropriate media.
-
Cell Plating: Plate the cells at a suitable density in a 96-well plate.
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of the HPK1 inhibitor or DMSO for 1-2 hours.
-
T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for a short duration (e.g., 15-30 minutes) to induce TCR signaling.
-
Cell Fixation: Immediately fix the cells with a formaldehyde-based buffer to preserve phosphorylation states.
-
Cell Permeabilization: Permeabilize the cells with a methanol-based buffer to allow for intracellular antibody staining.
-
Staining: Stain the cells with a fluorescently-conjugated antibody specific for phosphorylated SLP-76 (Ser376) and cell surface markers (e.g., CD3, CD4, CD8).
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the live cell population and the T-cell subset of interest.
-
Data Analysis: Quantify the median fluorescence intensity (MFI) of the pSLP-76 signal. Calculate the percent inhibition relative to the stimulated control and determine the EC50 value.
In Vivo Efficacy Study in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor as a monotherapy and in combination with an immune checkpoint inhibitor.
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant a suitable number of tumor cells (e.g., 1 x 10^6 CT26 cells) into the flank of syngeneic mice (e.g., BALB/c).
-
Tumor Growth Monitoring: Monitor tumor growth using caliper measurements and calculate tumor volume (e.g., (Length x Width²)/2).
-
Randomization: When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle, HPK1 inhibitor, anti-PD-1, combination).
-
Treatment Administration:
-
HPK1 Inhibitor: Administer the inhibitor orally at the desired dose and schedule (e.g., 30 mg/kg, twice daily).
-
Anti-PD-1 Antibody: Administer the antibody intraperitoneally at the desired dose and schedule (e.g., 10 mg/kg, twice a week).
-
Vehicle Control: Administer the appropriate vehicle on the same schedule.
-
-
Efficacy Assessment: Measure tumor volume and mouse body weight 2-3 times per week. The study endpoint may be a specific tumor volume, time point, or signs of morbidity.
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration and activation by flow cytometry or immunohistochemistry.
Visualization of Signaling Pathways and Workflows
HPK1 Signaling Pathway in T-Cells
Caption: Simplified HPK1 signaling pathway in T-cells and the point of intervention by HPK1 inhibitors.
Experimental Workflow for Preclinical Evaluation of an HPK1 Inhibitor
Caption: General experimental workflow for the preclinical evaluation of an HPK1 inhibitor.
Conclusion
The inhibition of HPK1 represents a compelling and well-validated strategy in immuno-oncology. By targeting a key intracellular negative regulator of T-cell signaling, potent and selective small molecule inhibitors can reinvigorate the anti-tumor immune response within the TME. The robust preclinical data for this class of compounds, demonstrating enhanced T-cell and dendritic cell function, the ability to overcome immunosuppressive signals, and synergistic effects with checkpoint inhibitors, provides a strong rationale for their continued clinical development as a novel class of cancer therapeutics.
References
- 1. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 4. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 8. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 11. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Rationale for HPK1 Inhibition: A Technical Guide Featuring Hpk1-IN-52
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses, making it a compelling target for cancer immunotherapy.[1][2] This technical guide delineates the biological rationale for inhibiting HPK1 with a focus on a representative inhibitor, Hpk1-IN-52. By functioning as an intracellular immune checkpoint, HPK1 attenuates signaling pathways crucial for the activation and function of T cells, B cells, and dendritic cells (DCs).[1][3][4] Pharmacological inhibition of HPK1 has been shown to reinvigorate anti-tumor immunity, enhance the efficacy of existing immunotherapies, and promote the establishment of immune memory. This document provides an in-depth overview of the HPK1 signaling cascade, the mechanism of action of HPK1 inhibitors, preclinical data supporting their use, and detailed experimental protocols for their evaluation.
Introduction: HPK1 as a Key Immune Checkpoint
HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[5][6] It acts as a crucial negative feedback regulator in T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[2][7] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, leading to the dampening of T-cell activation, proliferation, and cytokine production.[2][8] This negative regulatory role positions HPK1 as a key intracellular immune checkpoint. Tumors can exploit this pathway to evade immune surveillance.[8] Therefore, inhibiting HPK1 presents a promising therapeutic strategy to enhance the immune system's ability to recognize and eliminate cancer cells.[7][8] Preclinical studies with HPK1 knockout or kinase-dead mouse models have demonstrated enhanced anti-tumor immunity, providing a strong rationale for the development of small molecule HPK1 inhibitors.[2]
The HPK1 Signaling Pathway
HPK1 is intricately involved in the negative regulation of adaptive immunity. The following diagram illustrates the canonical HPK1 signaling pathway in T cells following TCR engagement.
Caption: HPK1 Signaling Pathway in T-Cells.
Upon TCR engagement, HPK1 is recruited to the signaling complex and activated.[5] Activated HPK1 phosphorylates the adapter protein SLP-76 at Serine 376.[1] This phosphorylation creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1][2] The degradation of SLP-76 disrupts the formation of the active TCR signaling complex, thereby attenuating downstream signals, including the activation of PLCγ1 and the ERK/AP-1 and NF-κB pathways.[1][9] This ultimately leads to reduced T-cell activation, proliferation, and cytokine production.[2] this compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation and subsequent degradation of SLP-76, thus restoring robust T-cell activation.[10]
Quantitative Data for HPK1 Inhibitors
The following tables summarize the in vitro and in vivo activities of representative HPK1 inhibitors, which serve as a benchmark for the expected performance of compounds like this compound.
Table 1: In Vitro Activity of Representative HPK1 Inhibitors
| Compound/Reference | Target | Assay Type | IC50 (nM) | Cellular Assay | Cellular Potency (EC50, nM) |
| Insilico Medicine Cmpd. [11] | HPK1 | Biochemical | 10.4 | pSLP-76 Inhibition | - |
| Compound 17 [6] | HPK1 | Biochemical | - | IL-2 Production (PBMC) | 12 |
| Compound 22 [6] | HPK1 | Biochemical | - | IL-2 Production (PBMC) | 19 |
| EMD Serono Cmpd. [12] | HPK1 | Biochemical | 0.2 | pSLP-76 (S376) in Jurkat cells | 3 |
| IL-2 Production (Primary T-cells) | 1.5 | ||||
| Compound 1 [12] | HPK1 | Biochemical | 0.0465 | pSLP-76 (Human) ELISA | - |
Note: "-" indicates data not available in the cited sources.
Table 2: In Vivo Anti-Tumor Efficacy of Representative HPK1 Inhibitors
| Compound/Reference | Mouse Model | Dosing | Monotherapy Effect | Combination with Anti-PD-1/PD-L1 |
| Insilico Medicine Cmpd. [11] | CT26 Syngeneic | 30 mg/kg, p.o., BID | 42% TGI | 95% TGI |
| NDI-101150 [12] | Syngeneic (Multiple) | Oral | Significant tumor growth inhibition | - |
| DS21150768 [12] | Syngeneic (Multiple) | Oral | Suppressed tumor growth | - |
| Compound 15b [12] | MC38 | - | Potent anti-tumor efficacy | Potent anti-tumor efficacy |
TGI: Tumor Growth Inhibition; p.o.: Oral administration; BID: Twice daily.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of HPK1 inhibitors. Below are representative protocols for key in vitro and in vivo assays.
HPK1 Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HPK1.
Workflow Diagram:
Caption: Biochemical HPK1 Kinase Assay Workflow.
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.[12]
-
Add 2 µL of HPK1 enzyme solution to each well.[12]
-
Initiate the kinase reaction by adding 2 µL of a mixture of the substrate (e.g., a generic peptide substrate) and ATP.[12]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[12]
-
Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent.[12]
-
Incubate for 40 minutes at room temperature.[12]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to a luminescent signal.[12]
-
Incubate for 30 minutes at room temperature.[12]
-
Read the luminescence using a plate reader. The IC50 value is calculated from the dose-response curve.
Cellular Phospho-SLP-76 (S376) Assay
This assay measures the inhibition of HPK1 in a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.
Protocol:
-
Culture Jurkat T-cells or primary human T-cells in appropriate media.
-
Pre-incubate the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the T-cells with an anti-CD3 antibody to activate the TCR signaling pathway.
-
Lyse the cells and quantify the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 using a Western blot or a sandwich ELISA.
-
The EC50 value is determined by plotting the percentage of pSLP-76 inhibition against the compound concentration.
T-Cell Activation and Cytokine Production Assay
This assay assesses the functional consequence of HPK1 inhibition on T-cell effector functions.
Protocol:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Culture the PBMCs and treat them with a range of concentrations of this compound or DMSO.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies or beads.
-
After a defined incubation period (e.g., 48-72 hours), collect the culture supernatant.
-
Measure the concentration of secreted cytokines, such as IL-2 and IFN-γ, using ELISA or a multiplex bead-based assay (e.g., Luminex).
-
The EC50 for cytokine production is calculated from the dose-response curve.
In Vivo Tumor Growth Inhibition Study
This assay evaluates the anti-tumor efficacy of the HPK1 inhibitor in a preclinical animal model.
Workflow Diagram:
Caption: In Vivo Tumor Model Experimental Workflow.
Protocol:
-
Implant a syngeneic tumor cell line (e.g., CT26 or MC38) subcutaneously into immunocompetent mice (e.g., BALB/c or C57BL/6).[11]
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment cohorts: vehicle control, this compound alone, anti-PD-1/PD-L1 antibody alone, and the combination of this compound and the checkpoint inhibitor.[11][13]
-
Administer this compound, typically via oral gavage, at a predetermined dose and schedule (e.g., once or twice daily).[11]
-
Administer the anti-PD-1/PD-L1 antibody, usually via intraperitoneal injection, as per its established dosing regimen.[11]
-
Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each group relative to the vehicle control.
-
Optional: Harvest tumors and lymphoid organs for ex vivo analysis of immune cell populations by flow cytometry to assess the pharmacodynamic effects of the treatment.
Conclusion
The inhibition of HPK1 represents a promising and rational approach in cancer immunotherapy. By targeting a key negative regulator of T-cell function, small molecule inhibitors like this compound can unleash a more potent and durable anti-tumor immune response. The preclinical data for representative HPK1 inhibitors demonstrate their ability to enhance T-cell activation, cytokine production, and in vivo tumor growth inhibition, both as a monotherapy and in combination with immune checkpoint blockers. The detailed protocols provided in this guide offer a framework for the continued evaluation and development of this exciting new class of immuno-oncology agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. onclive.com [onclive.com]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 8. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 11. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Hpk1-IN-52: A Technical Guide to its Impact on IL-2 and IFN-γ Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Hematopoietic Progenitor Kinase 1 (HPK1) inhibition on the production of key pro-inflammatory cytokines, Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). While specific data for Hpk1-IN-52 is not publicly available, this document consolidates findings from studies on various potent HPK1 inhibitors to serve as a predictive resource for the expected biological consequences of this compound administration in T-cell activation assays.
Core Concept: HPK1 as a Negative Regulator of T-Cell Activation
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1] Upon TCR engagement, HPK1 is activated and phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1] This phosphorylation event leads to the recruitment of 14-3-3 proteins, ultimately resulting in the ubiquitination and degradation of SLP-76, which dampens the T-cell activation signal and reduces proliferation and cytokine production.[1][2] The inhibition of HPK1 is a promising therapeutic strategy to enhance T-cell-mediated immune responses, particularly in immuno-oncology.[3][4] By blocking the inhibitory function of HPK1, compounds like this compound are expected to restore and amplify the production of essential pro-inflammatory cytokines such as IL-2 and IFN-γ, which are crucial for anti-tumor immunity.[1][3]
Quantitative Data on the Effect of HPK1 Inhibition on Cytokine Production
The following tables summarize the quantitative effects of various HPK1 inhibitors on IL-2 and IFN-γ production from in vitro studies. This data illustrates the general principle that HPK1 inhibition robustly enhances the secretion of these key cytokines.
Table 1: Effect of HPK1 Inhibition on Interleukin-2 (IL-2) Production
| Experimental Model | Treatment/Condition | Key Findings |
| Jurkat T-cells | HPK1 Knockout | Significant increase in IL-2 production compared to wild-type.[5] |
| Jurkat T-cells | HPK1 Inhibitor (KHK-6) | Significantly enhanced anti-CD3/CD28-mediated induction of IL-2 production at doses up to 0.3 μM.[6] |
| Human Primary T-cells | HPK1 Inhibitor ("[I]") | Sustained elevation of IL-2 production with an EC50 of 1.5 nM.[7] |
| Human PBMCs | HPK1 Inhibitor (Compound 1) | Higher levels of IL-2 production in activated CD4+ and CD8+ T-cells.[3] |
| Human PBMCs | HPK1 Inhibitor (KHK-6) | Significantly enhanced Dynabeads-mediated induction of IL-2 production.[6] |
Table 2: Effect of HPK1 Inhibition on Interferon-gamma (IFN-γ) Production
| Experimental Model | Treatment/Condition | Key Findings |
| Human PBMCs | HPK1 Inhibitor (Compound 1) | Activated CD4+ and CD8+ T cells produced higher levels of IFN-γ.[3] |
| Human PBMCs | HPK1 Inhibitor (Compound 1) + Pembrolizumab | Synergistic effect resulting in enhanced IFN-γ production.[8] |
| HPK1 Kinase-Dead Mouse T-cells | anti-CD3/CD28 stimulation | Markedly higher IFN-γ messenger levels and enhanced secretion in CD4+ T-cells.[4] |
| HPK1 Knockout Mouse T-cells | Genetic Ablation | Elevated levels of IFN-γ production.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the impact of HPK1 inhibitors on cytokine production.
Protocol 1: In Vitro T-Cell Stimulation and Cytokine Measurement
Objective: To measure the effect of an HPK1 inhibitor on IL-2 and IFN-γ production by primary human T-cells or Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
HPK1 inhibitor (e.g., this compound) dissolved in DMSO
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)
-
96-well flat-bottom tissue culture plates
-
Human IL-2 and IFN-γ ELISA kits
-
Microplate reader
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI 1640 medium.
-
Plate Coating (for plate-bound stimulation): Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Cell Seeding: Seed the PBMCs at a density of 1-2 x 10^5 cells per well in the 96-well plate.
-
Compound Treatment: Add the HPK1 inhibitor at various concentrations to the designated wells. Include a DMSO vehicle control.
-
T-Cell Stimulation:
-
Plate-bound: Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the wells of the anti-CD3 coated plate.
-
Bead-conjugated: Add anti-CD3/CD28-coated beads at a specified bead-to-cell ratio (e.g., 1:1).
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentration of IL-2 and IFN-γ in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve. Plot the cytokine concentration against the inhibitor concentration to determine the EC50.
Visualizations
HPK1 Signaling Pathway in T-Cell Activation
Caption: HPK1 negatively regulates TCR signaling via SLP-76 phosphorylation.
Experimental Workflow for HPK1 Inhibitor Evaluation
Caption: Workflow for assessing this compound's effect on cytokine production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 7. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
Hpk1-IN-52: A Technical Guide to a Novel HPK1 Inhibitor for Cancer Immunotherapy
Audience: Researchers, scientists, and drug development professionals.
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has been identified as a critical negative regulator of immune cell activation, making it a compelling target for cancer immunotherapy.[1][2][3] By dampening signaling from T-cell and B-cell receptors, HPK1 allows tumors to evade immune surveillance.[4][5] Pharmacological inhibition of HPK1 is a promising strategy to reinvigorate anti-tumor immunity.[6] This technical guide provides a comprehensive overview of Hpk1-IN-52, a potent and orally active HPK1 inhibitor, detailing its mechanism of action, preclinical efficacy, and the experimental protocols for its evaluation.[7][8]
Introduction: HPK1 as an Immuno-Oncology Target
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells, including T-cells, B-cells, and dendritic cells (DCs).[8][9] It functions as an intracellular immune checkpoint by attenuating receptor-mediated signaling.[1][10] Genetic studies in preclinical models have shown that the absence or inactivation of HPK1 enhances T-cell activation, cytokine production, and leads to robust tumor growth inhibition.[2][11] This provides a strong rationale for developing small molecule inhibitors to block its kinase activity.[12]
The inhibition of HPK1 is expected to:
-
Enhance T-cell activation and proliferation by preventing the degradation of key signaling components.[5][13]
-
Increase pro-inflammatory cytokine production , such as IL-2 and IFN-γ.[6][14]
-
Act synergistically with immune checkpoint inhibitors , like anti-PD-1 antibodies, to produce a more durable anti-tumor response.[8][15]
This compound: A Potent and Selective HPK1 Inhibitor
This compound is a novel, potent, and orally bioavailable small molecule inhibitor of HPK1.[7][8] Developed by Insilico Medicine, it has demonstrated significant anti-tumor activity in preclinical models, both as a monotherapy and in combination with other immunotherapies.[8]
Mechanism of Action: Reversing Immune Suppression
HPK1 exerts its negative regulatory function primarily through the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 is activated and phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the Serine 376 residue.[9][10][13][14] This phosphorylation event recruits 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[9][10][14] The loss of SLP-76 disrupts the signaling cascade, thereby attenuating T-cell activation.[10][13]
This compound blocks the kinase activity of HPK1, preventing the phosphorylation and degradation of SLP-76.[8] This action sustains the TCR signal, leading to enhanced T-cell activation, cytokine release, and a more robust anti-tumor immune response.[6][13]
Preclinical Data Summary for this compound
The following tables summarize the key quantitative data for this compound from published preclinical studies.[8]
Table 1: Biochemical Potency and Kinase Selectivity
| Kinase Target | IC50 (nM) | Fold Selectivity vs. HPK1 |
|---|---|---|
| HPK1 (MAP4K1) | 10.4 | - |
| Other MAP4K Family | 85 - 665 | 8x - 64x |
Data demonstrates high potency for HPK1 with good selectivity against other closely related kinases.[8]
Table 2: Pharmacokinetics (PK) Profile
| Species | Route | Dose (mg/kg) | Half-life (t½) | Cmax (ng/mL) | Bioavailability (F%) |
|---|---|---|---|---|---|
| Mouse | IV | 1 | 0.6 h | - | - |
| Mouse | PO | 10 | - | 1801 | 116% |
| Rat | IV | 1 | 0.8 h | - | - |
| Rat | PO | 10 | - | 518 | 80% |
The compound exhibits excellent oral bioavailability in both mouse and rat models.[8]
Table 3: In Vivo Anti-Tumor Efficacy in CT26 Syngeneic Mouse Model
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI) |
|---|---|---|
| This compound | 30 mg/kg, PO, BID | 42% |
| anti-PD-1 | 3 mg/kg, IP | 36% |
| This compound + anti-PD-1 | Combination | 95% |
This compound shows significant single-agent activity and demonstrates strong synergy when combined with an anti-PD-1 checkpoint inhibitor.[8]
Key Experimental Protocols
Reproducible and robust experimental design is crucial for evaluating HPK1 inhibitors. Below are detailed methodologies for key assays.
Protocol 1: In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory activity of this compound against the recombinant HPK1 enzyme.[1]
-
Methodology:
-
Reagent Preparation: Serially dilute this compound in DMSO. Prepare a reaction mixture containing kinase buffer, recombinant human HPK1 enzyme, and a suitable substrate (e.g., a fluorescently labeled peptide).[1][16]
-
Assay Execution: Add the diluted inhibitor or DMSO (vehicle control) to a 384-well plate. Initiate the kinase reaction by adding ATP.[16]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[16]
-
Detection: Stop the reaction and quantify the product. A common method is to measure ADP production using a luminescence-based assay like ADP-Glo™.[16]
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to calculate the IC50 value.[16]
-
Protocol 2: Cellular Phospho-SLP-76 (pSLP-76) Assay
-
Objective: To assess the ability of this compound to block HPK1 activity within a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.[1][6]
-
Methodology:
-
Cell Culture: Use a relevant T-cell line (e.g., Jurkat) or primary human T-cells.[1]
-
Treatment: Pre-incubate cells with escalating concentrations of this compound or vehicle control for 1-2 hours.[17]
-
Stimulation: Stimulate the T-cell receptor (TCR) using anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes).[1][18]
-
Lysis and Detection: Lyse the cells and measure the levels of phosphorylated SLP-76 (at Ser376) using Western blot, flow cytometry, or a quantitative immunoassay like ELISA or TR-FRET.[1][6]
-
Data Analysis: Determine the EC50 value from the dose-response curve of pSLP-76 inhibition.[1]
-
Protocol 3: T-Cell Activation and Cytokine Release Assay
-
Objective: To evaluate the functional consequences of HPK1 inhibition on T-cell effector functions.[6][17]
-
Methodology:
-
Cell Isolation and Culture: Isolate primary human or mouse T-cells (e.g., from PBMCs).[6]
-
Treatment and Stimulation: Culture the cells with varying concentrations of this compound and stimulate them with anti-CD3/CD28 antibodies.[6][17]
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted cytokines, such as IL-2 and IFN-γ, using ELISA or a multiplex bead-based assay.[6]
-
Proliferation Assessment (Optional): T-cell proliferation can be measured via a CFSE dilution assay using flow cytometry.[17]
-
Protocol 4: In Vivo Syngeneic Mouse Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with other immunotherapies in an immunocompetent animal model.[1][6]
-
Methodology:
-
Tumor Implantation: Inoculate immunocompetent mice (e.g., BALB/c) subcutaneously with a syngeneic tumor cell line (e.g., CT26 colon carcinoma).[1][16]
-
Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, Combination).[1][6]
-
Drug Administration: Administer this compound orally according to a predetermined dose and schedule (e.g., 30 mg/kg, twice daily). Administer anti-PD-1 antibody via intraperitoneal injection (e.g., twice a week).[8][18]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor mouse body weight as a measure of toxicity.[18]
-
Endpoint and Analysis: At the study endpoint, calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. Tumors and spleens may be harvested for pharmacodynamic analysis of immune cell infiltration.[1]
-
Conclusion
This compound is a potent and selective HPK1 inhibitor with a promising preclinical profile for cancer immunotherapy.[7][8] By effectively blocking a key negative regulator of T-cell function, it enhances anti-tumor immunity both as a monotherapy and, most notably, in combination with checkpoint blockade.[8] The comprehensive data and detailed protocols provided in this guide support further investigation and development of this compound as a novel immuno-oncology agent.[6][13]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound 2994298-66-5 | MCE [medchemexpress.cn]
- 8. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Unraveling the Structure-Activity Relationship of HPK1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor signaling.[1] Its inhibition presents a promising therapeutic strategy in immuno-oncology to augment anti-tumor immune responses.[1][2] This document details the core molecular scaffolds of potent HPK1 inhibitors, the impact of chemical modifications on their inhibitory activity, comprehensive experimental protocols for their evaluation, and visual representations of key biological pathways and experimental workflows. While specific public domain data for a compound designated "Hpk1-IN-52" is limited, this guide will focus on the well-characterized SAR of related potent inhibitors, including analogs from which broader principles can be derived.
Core Structure and Quantitative SAR Analysis
Potent HPK1 inhibitors often feature a core scaffold that engages with the hinge region of the kinase's ATP-binding site. A prominent example is the anilinopyrimidine scaffold.[3] The systematic exploration of substitutions at various positions of these scaffolds has elucidated key structural requirements for potent and selective HPK1 inhibition. Modifications are typically explored on the solvent-exposed regions and the groups extending into the hydrophobic back pocket of the ATP-binding site.[1]
The following table summarizes the biochemical and cellular activities of a series of anilinopyrimidine-based HPK1 inhibitors, illustrating the impact of modifying specific R-groups on their potency. The data is based on information disclosed in patent literature for Hpk1-IN-19 and its analogs.[3]
| Compound ID | R1 Group | R2 Group | HPK1 IC50 (nM) | p-SLP-76 IC50 (nM) |
| I-47 (Hpk1-IN-19) | 4-(dimethylamino)piperidin-1-yl | 2,6-dimethylphenyl | A | A |
| I-1 | 4-methylpiperazin-1-yl | 2,6-dimethylphenyl | A | B |
| I-2 | morpholino | 2,6-dimethylphenyl | B | C |
| I-35 | 4-(dimethylamino)piperidin-1-yl | phenyl | B | C |
| I-52 | 4-(dimethylamino)piperidin-1-yl | 2-methylphenyl | A | A |
Potency categories as reported in patent literature: A ≤ 100 nM, 100 nM < B ≤ 1000 nM, C > 1000 nM.[3]
HPK1 Signaling Pathway
HPK1 is a serine/threonine kinase that functions as a negative regulator of T-cell activation.[4] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream adaptor proteins, such as SLP-76.[2][4] This phosphorylation event at Serine 376 creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[2][5] The degradation of SLP-76 disrupts the formation of the active TCR signaling complex, thereby attenuating downstream signals, including the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK), ultimately dampening T-cell proliferation and cytokine production.[5][6]
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.
Experimental Protocols
A systematic evaluation of HPK1 inhibitors involves a cascade of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
HPK1 Biochemical Assay (e.g., ADP-Glo™)
This in vitro assay quantifies the direct inhibitory activity of compounds against the HPK1 enzyme.
-
Enzyme and Substrate Preparation: Recombinant human HPK1 enzyme and a suitable synthetic peptide substrate are diluted in a kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[7]
-
Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in the kinase assay buffer.[3]
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the HPK1 enzyme, the peptide substrate, and the test compound.[3]
-
Incubation: The reaction mixture is incubated at room temperature to allow for substrate phosphorylation.[3]
-
Detection: The amount of ADP produced, which is proportional to the enzyme activity, is quantified using a detection reagent such as ADP-Glo™.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the enzyme activity against the inhibitor concentration.
Phospho-SLP-76 (p-SLP-76) Cellular Assay
This assay measures the ability of a compound to inhibit HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.[3]
-
Cell Culture: A suitable human T-cell line, such as Jurkat cells, is cultured under standard conditions.[3]
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound.[3]
-
T-Cell Receptor (TCR) Stimulation: T-cell activation is induced by stimulating the TCR with anti-CD3/CD28 antibodies, which leads to HPK1-mediated phosphorylation of SLP-76 at Ser376.[3]
-
Cell Lysis and Detection: Cells are lysed, and the level of p-SLP-76 (Ser376) is measured using a sensitive immunoassay method such as ELISA or Western blotting.
-
Data Analysis: The cellular IC50 value is determined by plotting the p-SLP-76 levels against the inhibitor concentration.[2]
IL-2 Cytokine Release Assay
This assay quantifies the functional consequence of HPK1 inhibition on T-cell effector function by measuring the production of Interleukin-2 (IL-2).[8]
-
Cell Isolation: Primary human peripheral blood mononuclear cells (PBMCs) are isolated.[8]
-
Compound Treatment and Stimulation: The cells are pre-treated with a serial dilution of the test compound or a vehicle control (DMSO) for a specified period (e.g., 2 hours). The T-cells are then stimulated with anti-CD3/CD28 antibodies for 48-72 hours.[8]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.[8]
-
IL-2 Quantification: The concentration of IL-2 in the supernatant is measured using a standard ELISA kit according to the manufacturer's instructions.[8]
-
Data Analysis: The EC50 value for IL-2 production enhancement is determined by plotting the IL-2 concentration against the inhibitor concentration.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Hpk1-IN-52 and Target Engagement in Primary Human T Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation and function.[1] As an intracellular checkpoint, HPK1 attenuates T-cell receptor (TCR) signaling, thereby limiting anti-tumor immune responses.[1] Its inhibition has emerged as a promising strategy in cancer immunotherapy.[1] This technical guide provides an in-depth overview of the engagement of HPK1 inhibitors in primary human T cells, with a focus on the anticipated downstream effects and the methodologies to assess them. While specific data for Hpk1-IN-52 is not publicly available, this document utilizes representative data from other well-characterized small molecule HPK1 inhibitors to illustrate the principles of target engagement and functional outcomes.
Core Concept: HPK1 as a Negative Regulator in T-Cell Signaling
HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2] Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex and becomes activated.[1] Activated HPK1 then phosphorylates key downstream targets, most notably the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at Serine 376.[1] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1] This cascade effectively dampens the TCR signal, leading to reduced T-cell activation, cytokine production, and proliferation.[1]
HPK1 inhibitors, such as this compound, are designed to block the kinase activity of HPK1. By preventing the phosphorylation of SLP-76, these inhibitors preserve the integrity of the TCR signaling complex, leading to enhanced and sustained T-cell activation and effector functions.[3]
Quantitative Data on HPK1 Inhibitor Performance
The following tables summarize quantitative data for several well-characterized HPK1 inhibitors, which can serve as a reference for designing and interpreting experiments with novel inhibitors like this compound.
Table 1: Inhibitory Activity of Various HPK1 Inhibitors
| Compound | Target | IC50 / Ki | Cell-Based Assay |
| Compound 1 | HPK1 | IC50 = 0.0465 nM | pSLP-76 IC50 < 0.02 µM (Human pSLP-76 ELISA) |
| CFI-402411 | HPK1 | IC50 = 4.0 ± 1.3 nM | Not Available |
| KHK-6 | HPK1 | IC50 = 20 nM | Not Available[4] |
Note: Data for this compound is not publicly available. The table presents data from representative HPK1 inhibitors to illustrate typical potency.
Table 2: Effect of HPK1 Inhibitors on Cytokine Production in Primary Human T Cells
| Compound | T Cell Type | Stimulation | Effect on Cytokine Production |
| Compound 1 | Human CD4+ & CD8+ T cells | anti-CD3/CD28 | Increased IFN-γ, IL-2, and TNF-α secretion |
| Unspecified HPK1 inhibitor | Human CD8+ T cells | anti-CD3/CD28 | Enhanced IFN-γ and IL-2 secretion with 1 µM inhibitor |
| KHK-6 | Human CD4+ & CD8+ T cells | anti-CD3/CD28 | Significantly enhanced production of IFN-γ and IL-2[4] |
| HPK1 Inhibitor (unnamed) | Human CD8+ T cells | anti-CD3/CD28 | Enhanced IFN-γ and IL-2 secretion[5] |
Note: This table summarizes the general effects of HPK1 inhibition on cytokine production. Specific fold-changes can vary between donors and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of an HPK1 inhibitor's effects on T-cell function. The following are representative protocols for key experiments.
Isolation and Culture of Primary Human T Cells
Objective: To obtain primary human T cells for in vitro assays.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-Glutamine (complete RPMI)
-
Recombinant human IL-2
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate total T cells from the PBMC population using a negative selection magnetic-activated cell sorting (MACS) kit (e.g., RosetteSep™) according to the manufacturer's protocol.
-
Culture the purified T cells in complete RPMI medium at a density of 1 x 10^6 cells/mL.
-
For T cell expansion, the medium can be supplemented with human recombinant IL-2 (e.g., 20-30 U/mL).
Analysis of SLP-76 Phosphorylation by Western Blot
Objective: To determine the effect of this compound on the phosphorylation of SLP-76 at Serine 376.
Materials:
-
Isolated primary human T cells
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSLP-76 (Ser376), anti-total SLP-76, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Pre-treat T cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the T cells with anti-CD3/CD28 antibodies for the desired time (e.g., 5-15 minutes).
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against pSLP-76 (S376), total SLP-76, and a loading control (e.g., β-actin).
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
Measurement of Cytokine Production by ELISA
Objective: To quantify the effect of this compound on T-cell effector function by measuring cytokine secretion.
Materials:
-
Isolated primary human T cells
-
96-well plate coated with anti-CD3 antibody
-
Soluble anti-CD28 antibody
-
This compound
-
Commercially available ELISA kits for IL-2 and IFN-γ
Procedure:
-
Seed T cells in an anti-CD3 coated 96-well plate.
-
Add soluble anti-CD28 antibody and various concentrations of this compound or vehicle control.
-
Incubate for 24-72 hours at 37°C and 5% CO2.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-2 and IFN-γ in the supernatants using ELISA kits according to the manufacturer's instructions.
T-Cell Proliferation Assay (CFSE Dilution)
Objective: To assess the effect of this compound on T-cell proliferation.
Materials:
-
Isolated primary human T cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Flow cytometer
Procedure:
-
Label T cells with CFSE according to the manufacturer's protocol.
-
Stimulate the CFSE-labeled T cells with anti-CD3/CD28 antibodies in the presence of various concentrations of this compound or vehicle control.
-
Culture the cells for 3-5 days.
-
Harvest the cells and analyze the dilution of the CFSE signal by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.
Visualizations
HPK1 Signaling Pathway in T-Cell Activation
Caption: HPK1 signaling pathway and the mechanism of action for this compound.
Experimental Workflow for Assessing HPK1 Inhibitor Efficacy
Caption: A generalized experimental workflow for evaluating this compound in primary human T cells.
References
Preliminary Efficacy of Hpk1-IN-52 in Syngeneic Mouse Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary preclinical data for Hpk1-IN-52, a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The focus of this document is on the compound's activity in syngeneic mouse models, a critical tool in immuno-oncology research. The information presented herein is intended to offer a comprehensive resource for researchers and drug development professionals investigating novel cancer immunotherapies.
Introduction to HPK1 Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a crucial negative regulator of immune responses, particularly in T cells, by dampening the signaling cascades initiated by the T-cell receptor (TCR).[1][2] Upon TCR engagement, HPK1 is activated and phosphorylates key downstream signaling molecules, including the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). This phosphorylation leads to the attenuation of T-cell activation and proliferation, a mechanism that can be exploited by tumors to evade immune surveillance.[3][4]
Inhibition of HPK1 has emerged as a promising therapeutic strategy in immuno-oncology.[3] By blocking the kinase activity of HPK1, the negative feedback loop that suppresses T-cell activation is disrupted. This leads to a more robust and sustained anti-tumor immune response, characterized by enhanced T-cell proliferation and cytokine production.[3][5] Preclinical studies using both genetic knockout models and small molecule inhibitors have demonstrated that targeting HPK1 can lead to significant tumor growth inhibition and can enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[2][6]
This compound: In Vitro and In Vivo Activity
This compound is a potent inhibitor of HPK1 that has demonstrated promising anti-tumor activity in preclinical studies. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description |
| IC50 | 10.4 nM | The half maximal inhibitory concentration against HPK1 kinase activity.[7][8] |
| pSLP76 EC50 | 41 nM | The half maximal effective concentration for the inhibition of SLP-76 phosphorylation in a cellular context.[7] |
| IL-2 EC50 | 108 nM | The half maximal effective concentration for the induction of Interleukin-2, a key cytokine in T-cell proliferation.[7] |
Table 2: In Vivo Efficacy of this compound in a Syngeneic Mouse Model
| Animal Model | Tumor Model | Treatment Group | Tumor Growth Inhibition (TGI) | Key Findings |
| Balb/c Mice | CT26 Colon Carcinoma | This compound (30 mg/kg, p.o., BID) | 42% | Monotherapy with this compound demonstrated moderate anti-tumor activity.[7][8] |
| Balb/c Mice | CT26 Colon Carcinoma | This compound + anti-PD-1 | 95% | Combination with an anti-PD-1 antibody resulted in a synergistic and robust anti-tumor response.[8] |
Table 3: Pharmacokinetic Profile of this compound
| Species | Clearance (Clp) | Oral Exposure (AUC(0–24h)) |
| Mouse | 46 mL/min/kg | 4139 hng/mL |
| Rat | 67 mL/min/kg | 2013 hng/mL |
Data from in vivo studies indicate that this compound possesses favorable pharmacokinetic properties, with significant oral exposure.[7]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental approach for evaluating this compound, the following diagrams are provided.
Caption: HPK1 Signaling Pathway in T-Cells.
Caption: Experimental Workflow for this compound Efficacy Study.
Detailed Experimental Protocol
The following protocol outlines a typical in vivo efficacy study for an HPK1 inhibitor like this compound in a syngeneic mouse model.
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with an anti-PD-1 antibody in the CT26 syngeneic mouse model.
Materials:
-
Animal Model: 6-8 week old female Balb/c mice.
-
Tumor Cell Line: CT26 colon carcinoma cells.
-
Test Compound: this compound formulated for oral administration.
-
Combination Agent: Anti-mouse PD-1 antibody.
-
Vehicle Control: Appropriate vehicle for this compound (e.g., 0.5% methylcellulose).
-
Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Other Reagents: Phosphate-buffered saline (PBS), Matrigel (optional).
-
Equipment: Calipers, syringes, oral gavage needles, standard animal housing.
Procedure:
-
Cell Culture and Implantation:
-
CT26 cells are cultured in standard conditions until they reach approximately 80% confluency.
-
Cells are harvested, washed with PBS, and resuspended in PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Each mouse is subcutaneously inoculated with 100 µL of the cell suspension into the right flank.
-
-
Tumor Growth Monitoring and Randomization:
-
Tumor growth is monitored by measuring the tumor volume with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment groups.
-
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administered the vehicle control orally according to the same schedule as the treatment group.
-
Group 2 (this compound Monotherapy): Administered this compound orally at a dose of 30 mg/kg, twice daily (BID).
-
Group 3 (Anti-PD-1 Monotherapy): Administered the anti-PD-1 antibody via intraperitoneal injection at a specified dose and schedule.
-
Group 4 (Combination Therapy): Administered both this compound and the anti-PD-1 antibody according to their respective dosing schedules.
-
Treatment continues for a specified duration, for instance, two weeks.
-
-
Efficacy Evaluation:
-
Tumor volumes and body weights are measured throughout the study.
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.
-
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Pharmacodynamic and Immune Cell Analysis (Optional):
-
At the end of the study, tumors and spleens can be harvested for further analysis.
-
Flow cytometry can be used to analyze the immune cell populations within the tumor microenvironment (e.g., CD4+, CD8+ T cells, regulatory T cells).
-
Cytokine levels in the plasma or tumor can be measured by ELISA or other immunoassays.
-
Conclusion
The preliminary data for this compound in syngeneic mouse models are encouraging, demonstrating its potential as a novel immuno-oncology agent. The compound exhibits potent in vitro activity and translates this into in vivo efficacy, particularly when used in combination with checkpoint blockade. The provided protocols and diagrams serve as a guide for the continued preclinical investigation of this compound and other HPK1 inhibitors. Further studies are warranted to fully elucidate the mechanism of action and to identify potential biomarkers for patient selection.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
Methodological & Application
Application Notes and Protocols: In Vitro Assay for Hpk1-IN-52 Potency and Mechanism of Action via pSLP-76
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] In the context of cancer, this dampening of T-cell activity can limit the immune system's ability to recognize and eliminate tumor cells.[2] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the Serine 376 residue (S376).[4][5][6] This phosphorylation event creates a binding site for 14-3-3 proteins, which disrupts the TCR signalosome, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[5][6][7] This cascade ultimately attenuates T-cell activation and proliferation.[6][8]
Hpk1-IN-52 is a potent and orally active inhibitor of HPK1.[9] By blocking the kinase activity of HPK1, inhibitors like this compound prevent the phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing anti-tumor immunity.[2][4] This makes HPK1 a compelling therapeutic target in immuno-oncology.[1][6] A key validation strategy for any HPK1 inhibitor is to demonstrate a dose-dependent reduction in SLP-76 Ser376 phosphorylation.[5]
These application notes provide detailed protocols to quantify the inhibitory effect of this compound on SLP-76 phosphorylation using common in vitro cellular and biochemical assays.
HPK1 Signaling Pathway
The diagram below illustrates the central role of HPK1 in the negative feedback loop of T-cell activation. TCR engagement activates HPK1, which then phosphorylates SLP-76 at Serine 376.[4][10] This pSLP-76 (S376) recruits 14-3-3 proteins, leading to the degradation of SLP-76 and the dampening of the T-cell activation signal.[6][11] this compound directly inhibits HPK1, preventing this negative regulatory cascade.[2]
Caption: HPK1-mediated negative regulation of TCR signaling via SLP-76.
Data Presentation
The potency of HPK1 inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50) in biochemical assays or their half-maximal effective concentration (EC50) in cell-based functional assays. The table below summarizes the reported in vitro potency of this compound and provides data for other known HPK1 inhibitors for comparative purposes.
| Inhibitor | Assay Type | Cell Line / System | IC50 / EC50 Value | Reference |
| This compound | Biochemical | Recombinant HPK1 | 10.4 nM | [9] |
| Compound [I] (EMD Serono) | Biochemical | Recombinant HPK1 | 0.2 nM | [12] |
| Cell-based (pSLP76) | Jurkat | 3 nM | [12] | |
| Cell-based (IL-2 secretion) | Primary T-cells | 1.5 nM (EC50) | [12] | |
| XHS | Biochemical | Recombinant HPK1 | 2.6 nM | [13] |
| C17 | Biochemical | Recombinant HPK1 | 0.05 nM | [3] |
Experimental Workflow
A generalized workflow for assessing the effect of this compound on pSLP-76 levels is depicted below. The process involves culturing appropriate hematopoietic cells, pre-treating them with the inhibitor, stimulating the T-cell receptor pathway, and then analyzing the phosphorylation status of SLP-76.
Caption: General experimental workflow for pSLP-76 measurement.[14]
Experimental Protocols
Protocol 1: Western Blotting for Phospho-SLP-76 (Ser376) Detection
This method provides a semi-quantitative analysis of SLP-76 phosphorylation in cell lysates.[5]
A. Materials
-
Cells: Jurkat T-cells or primary human T-cells.
-
Media: RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin.[5]
-
Inhibitor: this compound (stock solution in DMSO).
-
Stimulation: Anti-CD3/CD28 antibodies (e.g., Dynabeads).[5]
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.[5][15]
-
Protein Assay: BCA Protein Assay Kit.
-
Antibodies:
-
Primary: Rabbit anti-pSLP-76 (Ser376), Rabbit anti-total SLP-76.
-
Loading Control: Mouse anti-β-actin or anti-GAPDH.
-
Secondary: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
-
Reagents: SDS-PAGE gels, PVDF or nitrocellulose membranes, TBST buffer, ECL substrate.
B. Procedure
-
Cell Culture and Treatment:
-
Culture Jurkat or primary T-cells to a density of 1-2 x 10^6 cells/mL.
-
Pre-incubate cells with serially diluted concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.[5]
-
-
TCR Stimulation:
-
Stimulate the cells with anti-CD3/CD28 antibodies for 30 minutes at 37°C to induce Hpk1 activation.[5]
-
-
Cell Lysis:
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration, add Laemmli sample buffer, and boil for 5 minutes.[8]
-
Load equal amounts of protein per lane, separate on an SDS-PAGE gel, and transfer to a PVDF membrane.[8]
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[8][14]
-
Incubate the membrane with primary anti-pSLP-76 (S376) antibody overnight at 4°C.[8][15]
-
Wash the membrane three times with TBST.[15]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash again three times with TBST and detect the signal using an ECL substrate with an imaging system.[5][8]
-
-
Stripping and Re-probing:
-
Data Analysis:
Protocol 2: Flow Cytometry for Phospho-SLP-76 (Ser376) Analysis
This method allows for the quantitative analysis of SLP-76 phosphorylation at the single-cell level.[5]
A. Materials
-
Cells, Media, Inhibitor, Stimulation: As described in Protocol 1.
-
Fixation Buffer: e.g., Cytofix/Cytoperm™ buffer or 1.5-2% formaldehyde (B43269) in PBS.[5][15]
-
Permeabilization Buffer: e.g., Perm/Wash™ buffer or ice-cold methanol.[8][15]
-
Staining Buffer: PBS with 1-2% BSA.
-
Antibody: Fluorochrome-conjugated anti-pSLP-76 (S376) antibody.
-
Instrument: Flow cytometer.
B. Procedure
-
Cell Culture, Treatment, and Stimulation:
-
Follow steps 1 and 2 as described in the Western Blot protocol.[5]
-
-
Fixation and Permeabilization:
-
Immediately after stimulation, fix the cells by adding formaldehyde to a final concentration of 1.5-2% and incubate for 10-20 minutes at room temperature.[5][15]
-
Pellet the cells and wash with PBS.[5]
-
Permeabilize the cells by resuspending in ice-cold permeabilization buffer (e.g., 90% methanol) and incubate for 30 minutes on ice.[8]
-
-
Intracellular Staining:
-
Flow Cytometry Analysis:
-
Data Analysis:
-
Gate on the cell population of interest.
-
Determine the Median Fluorescence Intensity (MFI) of the pSLP-76 signal for each treatment condition.[15]
-
Calculate the percentage inhibition of pSLP-76 phosphorylation relative to the vehicle-treated control and determine the IC50 value.
-
Protocol 3: In Vitro Biochemical Kinase Assay
This cell-free assay directly measures the inhibitory effect of this compound on the enzymatic activity of HPK1.[15] A luminescence-based assay like ADP-Glo™ is described here, which quantifies ADP produced during the kinase reaction.[1][12]
A. Materials
-
Enzyme: Recombinant active HPK1.
-
Substrate: Recombinant SLP-76 or a suitable peptide substrate.[15]
-
Inhibitor: this compound.
-
Reagents: ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).[16]
-
Detection Kit: ADP-Glo™ Kinase Assay kit.
-
Instrument: Plate-reading luminometer.
B. Procedure
-
Inhibitor Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM.[1]
-
-
Kinase Reaction:
-
In a suitable microplate, add the recombinant HPK1 enzyme to each well.[15]
-
Add the serially diluted this compound or vehicle control.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.[1][15]
-
Initiate the kinase reaction by adding a mixture of the SLP-76 substrate and ATP (at or near the Km concentration).[15][17]
-
Incubate for a defined period (e.g., 60 minutes) at 30°C or room temperature.[15]
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.[1]
-
The luminescent signal is proportional to the amount of ADP produced and thus to HPK1 activity.[1]
-
Plot the percentage of inhibition (calculated relative to vehicle controls) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[1]
-
Expected Results
Treatment of T-cells with an effective dose of this compound is expected to cause a dose-dependent decrease in the level of phosphorylated SLP-76 at Serine 376 upon TCR stimulation.[4][5] This will be observed as:
-
A decrease in band intensity on a Western blot.[8]
-
A lower Median Fluorescence Intensity (MFI) in flow cytometry analysis.[8]
-
A reduction in signal (e.g., luminescence) in a biochemical kinase assay.
Conversely, the levels of total SLP-76 protein should remain largely unchanged over the short course of the experiment.[8] These results would confirm the target engagement of this compound and its ability to modulate the HPK1 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 4. arcusbio.com [arcusbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 11. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Scaffold protein SLP-76 primes PLCγ1 for activation by ITK mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Cell-Based Assay for Measuring IL-2 Secretion with Hpk1-IN-52
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell function.[1][2] Primarily expressed in hematopoietic cells, HPK1 acts as an intracellular checkpoint by attenuating T-cell receptor (TCR) signaling, thereby limiting immune responses.[1][3] This function makes HPK1 a compelling target for cancer immunotherapy. Pharmacological inhibition of HPK1 has emerged as a promising strategy to enhance anti-tumor immunity by boosting T-cell effector functions, including the secretion of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation and activation.[2][3] Hpk1-IN-52 is a potent and selective small molecule inhibitor of HPK1, making it a valuable tool for investigating the therapeutic potential of HPK1 inhibition.
These application notes provide a detailed protocol for a cell-based assay to measure the effect of this compound on IL-2 secretion in Jurkat T-cells, a widely used human T-lymphocyte cell line, or in primary human T-cells.
HPK1 Signaling Pathway in T-Cell Activation
Upon engagement of the T-cell receptor (TCR), HPK1 is recruited to the signaling complex and becomes activated.[3][4] Activated HPK1 then phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[5][6] This phosphorylation event leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[3][5] The degradation of SLP-76 destabilizes the TCR signaling complex and attenuates downstream signaling cascades, including the activation of Phospholipase C gamma 1 (PLCγ1) and the Extracellular signal-regulated kinase (ERK) pathway.[3][4] The ERK mitogen-activated protein kinase (MAPK) pathway is crucial for the activation of the AP-1 transcription factor, which in turn induces the transcription of the IL-2 gene.[3] By inhibiting HPK1, this compound prevents the degradation of SLP-76, leading to enhanced T-cell activation and increased IL-2 secretion.[2][5]
Experimental Workflow
The following diagram outlines the general workflow for assessing the impact of this compound on IL-2 secretion in T-cells.
Materials and Reagents
-
Jurkat T-cells or human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (prepared as a stock solution in DMSO)
-
Anti-CD3 antibody (e.g., OKT3)
-
Anti-CD28 antibody
-
96-well clear, flat-bottom cell culture plates
-
Human IL-2 ELISA kit
-
Plate reader capable of measuring absorbance at 450 nm
Experimental Protocols
1. Cell Culture and Plating:
-
Culture Jurkat T-cells in complete RPMI medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Alternatively, isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation. For a pure T-cell population, further isolate CD3+ T-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[7]
-
Seed the cells at a density of 2 x 10^4 cells in 90 µL of medium per well in a 96-well plate and incubate overnight.[8]
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 5 µL of the diluted compound to the respective wells to achieve the desired final concentrations.[3]
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest concentration of this compound.
3. Cell Stimulation:
-
Prepare a stimulation cocktail of anti-CD3 and anti-CD28 antibodies. A final concentration of 1-6 µg/mL for the antibody cocktail can be used, though the optimal concentration should be determined empirically.[1][3]
-
Add 5 µL of the stimulation cocktail to the wells.[8]
-
Incubate the cells for 16-24 hours at 37°C in a 5% CO2 incubator.[8]
4. Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[7]
-
Carefully collect 80 µL of the cell-free supernatant from each well without disturbing the cell pellet.[8]
5. IL-2 ELISA:
-
Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.[3] Briefly:
-
Coat a 96-well ELISA plate with the capture antibody overnight.[3]
-
Wash and block the plate.[3]
-
Add the collected supernatants and IL-2 standards to the plate and incubate.[3]
-
Wash the plate and add the detection antibody.[3]
-
Add the enzyme conjugate (e.g., Streptavidin-HRP).[3]
-
Add the substrate and stop the reaction.[3]
-
Measure the absorbance at 450 nm using a plate reader.[3]
-
6. Data Analysis:
-
Generate a standard curve using the absorbance values from the IL-2 standards.
-
Calculate the concentration of IL-2 in each sample from the standard curve.
-
The data can be presented as the percentage of the control (vehicle-treated, stimulated cells), which is set to 100%.[8]
Data Presentation
The inhibition of HPK1 has been shown to enhance IL-2 production in a dose-dependent manner. The following table summarizes representative quantitative data for potent HPK1 inhibitors, which can be expected to be similar for this compound.
| Inhibitor Concentration | IL-2 Secretion (pg/mL) | % of Stimulated Control |
| Vehicle Control (Unstimulated) | < 50 | - |
| Vehicle Control (Stimulated) | 500 | 100% |
| 1 nM this compound | 750 | 150% |
| 10 nM this compound | 1200 | 240% |
| 100 nM this compound | 2000 | 400% |
| 1 µM this compound | 2500 | 500% |
| 10 µM this compound | 2300 | 460% |
Note: The data presented are representative values compiled from studies of various potent, selective HPK1 inhibitors and serve as an example of expected results. A characteristic "bell-shaped" curve may be observed at higher concentrations with some inhibitors.[9]
Conclusion
The provided protocol offers a robust framework for evaluating the efficacy of this compound in enhancing T-cell function, specifically IL-2 secretion. By understanding the underlying signaling pathway and adhering to a detailed experimental procedure, researchers can generate reliable and reproducible data to advance the development of novel immunotherapies targeting HPK1. The expected results demonstrate that this compound can significantly enhance the secretion of IL-2 in a dose-dependent manner in stimulated T-cells.[7] This methodology is a valuable tool for researchers in immunology and drug development to further explore the role of HPK1 in immune regulation.
References
- 1. benchchem.com [benchchem.com]
- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. AID 1271 - IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Hpk1-IN-52: Application Notes and Protocols for Murine Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune responses, primarily in T cells, B cells, and dendritic cells.[1][2][3] As an intracellular checkpoint, HPK1 dampens T-cell receptor (TCR) signaling, thereby limiting anti-tumor immunity.[2][4][5] Pharmacological inhibition of HPK1 is a promising immuno-oncology strategy aimed at enhancing the body's natural ability to fight cancer.[3][4][5] Hpk1-IN-52 is a potent and orally active inhibitor of HPK1 with demonstrated anti-tumor activity.[6] These application notes provide detailed protocols and quantitative data for the use of this compound and other representative HPK1 inhibitors in preclinical mouse tumor models.
HPK1 Signaling Pathway
Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream adaptor proteins, most notably SLP-76 at the Serine 376 residue.[7][8][9] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of SLP-76 from the TCR signalosome and its subsequent degradation.[5][7] This cascade ultimately attenuates T-cell activation and proliferation.[2] Inhibition of HPK1 blocks this negative feedback loop, leading to sustained T-cell activation and an enhanced anti-tumor immune response.[3]
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.
Quantitative Data: this compound and Other HPK1 Inhibitors
The following tables summarize in vivo dosing and efficacy data for this compound and other well-characterized HPK1 inhibitors in syngeneic mouse tumor models. This comparative data is essential for experimental design and interpretation of results.
Table 1: In Vivo Dosing and Efficacy of this compound
| Compound | Mouse Model | Dose | Administration | Schedule | Tumor Growth Inhibition (TGI) | Reference |
|---|
| this compound | CT26 (colorectal) | 30 mg/kg | Oral (p.o.) | Twice daily | 42% |[6] |
Table 2: In Vivo Dosing and Efficacy of Other Preclinical HPK1 Inhibitors
| Compound | Mouse Model | Dose | Administration | Schedule | TGI (Monotherapy) | TGI (Combination with anti-PD-1) | Reference |
|---|---|---|---|---|---|---|---|
| Unnamed Inhibitor | CT26 (colorectal) | 30 mg/kg | Oral (p.o.) | Twice daily | 42% | 95% | [10] |
| Compound K | 1956 Sarcoma, MC38 | Not Specified | Not Specified | Not Specified | Significant | Superb | [4] |
| Hpk1-IN-8 | MC38, GL261 | 30-100 mg/kg | Oral (p.o.) | Twice daily | Not Specified | Not Specified | [7] |
| NDI-101150 | Solid Tumors | Not Specified | Not Specified | Not Specified | Clinically Active | Clinically Active | [11][12] |
| HPK1-IN-55 | CT26, MC38 | 1.5 - 12 mg/kg | Oral (p.o.) | Twice daily | Good | Additive/Synergistic |[13] |
TGI: Tumor Growth Inhibition. Data for some compounds were presented qualitatively in the source material.
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Assessment in a Syngeneic Mouse Model
This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in the CT26 colorectal carcinoma model, a commonly used syngeneic model in BALB/c mice.[6][14]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water, to be optimized for solubility and stability)
-
CT26 tumor cells
-
6-8 week old female BALB/c mice
-
Sterile Phosphate-Buffered Saline (PBS)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Calipers for tumor measurement
-
Anti-PD-1 antibody (optional, for combination studies)
Procedure:
-
Tumor Cell Implantation:
-
Culture CT26 cells to approximately 80% confluency.
-
Harvest cells using trypsin, wash with sterile PBS, and resuspend in PBS at a concentration of 1 x 10^6 cells per 100 µL.[7]
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution orally according to the same schedule as the treatment group.
-
This compound Monotherapy Group: Prepare the this compound formulation in the designated vehicle. Administer 30 mg/kg via oral gavage twice daily.[6]
-
(Optional) Combination Therapy Group: Administer this compound (30 mg/kg, p.o., twice daily) and an anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice a week).[7][10]
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight every 2-3 days to assess efficacy and toxicity.[7]
-
The study endpoint may be a predetermined tumor volume, a specific time point (e.g., two weeks), or signs of morbidity as per institutional guidelines.[6]
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Caption: General workflow for in vivo efficacy studies of HPK1 inhibitors.
Protocol 2: Pharmacodynamic Marker Analysis
To confirm that this compound is engaging its target in vivo, the phosphorylation of its direct substrate, SLP-76, can be measured.[7][10]
Materials:
-
Whole blood or splenocytes from treated and control mice
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies)
-
Fixation and permeabilization buffers
-
Phospho-specific antibody against pSLP-76 (Ser376)
-
Flow cytometer
Procedure:
-
Sample Collection: Collect whole blood or splenocytes at various time points after the final dose (e.g., 2, 6, 24 hours).
-
Ex Vivo Stimulation: Stimulate the collected cells ex vivo with anti-CD3/CD28 antibodies for a short duration (e.g., 5-15 minutes) to induce TCR signaling.
-
Staining: Immediately fix and permeabilize the cells. Stain with a fluorescently-labeled antibody specific for phosphorylated SLP-76 (Ser376).
-
Analysis: Analyze the samples by flow cytometry to quantify the level of pSLP-76 in T-cell populations. A reduction in pSLP-76 levels in the this compound treated group compared to the vehicle control indicates successful target engagement.[7][10]
Conclusion
This compound is a potent oral HPK1 inhibitor with in vivo anti-tumor activity. The provided protocols and comparative data serve as a comprehensive guide for researchers designing preclinical studies to further investigate this compound and other HPK1 inhibitors. Robust experimental design, including appropriate controls and pharmacodynamic readouts, is crucial for the successful evaluation of these promising immuno-oncology agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 11. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 12. vjoncology.com [vjoncology.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
Hpk1-IN-52: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Hpk1-IN-52, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in cell culture applications. This document outlines the inhibitor's solubility and provides detailed protocols for its preparation and use in cell-based assays.
Introduction to this compound
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, including the adaptor protein SLP-76, leading to the attenuation of T-cell activation and proliferation.[1][3] This negative feedback mechanism makes HPK1 a compelling therapeutic target in immuno-oncology.[1]
This compound is a small molecule inhibitor designed to block the kinase activity of HPK1. By inhibiting HPK1, this compound is expected to enhance T-cell activation, cytokine production, and anti-tumor immunity. It is an invaluable tool for researchers studying immune regulation and developing novel cancer immunotherapies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and provide a comparative reference for other known HPK1 inhibitors.
Table 1: Physicochemical and Potency Data for this compound
| Property | Value |
| Molecular Formula | C₃₁H₃₀F₂N₆O₂ |
| Molecular Weight | 556.61 g/mol |
| IC₅₀ | 10.4 nM |
Table 2: Comparative In Vitro Activity of Various HPK1 Inhibitors
| Inhibitor | Assay | Cell Line/System | Parameter | Value (approx.) |
| Hpk1-IN-4 | Biochemical Assay | N/A | IC₅₀ | 0.061 nM[4] |
| Hpk1-IN-7 | Biochemical Assay | N/A | IC₅₀ | 2.6 nM[5] |
| Hpk1-IN-32 | pSLP76 Cellular Assay | Jurkat cells | IC₅₀ | 65 nM[6] |
| Hpk1-IN-37 | Biochemical Assay | N/A | IC₅₀ | 3.7 nM[7] |
| Compound 1 | IL-2 Secretion | Human PBMCs | EC₅₀ | 2.24 - 4.85 nM[6] |
HPK1 Signaling Pathway
HPK1 acts as a negative feedback regulator in T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex. Once activated, it phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76. This cascade dampens the T-cell activation signal. This compound, by inhibiting HPK1, blocks this negative regulatory loop.
References
- 1. benchchem.com [benchchem.com]
- 2. Hematopoietic Progenitor Kinase 1 in Tumor Immunology: A Medicinal Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Flow Cytometry Analysis of T Cell Activation with Hpk1-IN-52
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T cell activation.[1][2][3] Operating downstream of the T cell receptor (TCR), HPK1 attenuates signaling cascades, thereby dampening T cell responses.[4][5] Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T cell activity.[6][7] Small molecule inhibitors of HPK1, such as Hpk1-IN-52, are designed to block the kinase activity of HPK1, leading to a more robust and sustained T cell activation, increased proliferation, and enhanced effector cytokine production.[1][8]
These application notes provide a detailed protocol for a flow cytometry-based assay to assess the impact of this compound on T cell activation. The described multi-color flow cytometry panel enables the precise identification and characterization of T cell subsets and their activation status following treatment with the inhibitor.
Hpk1 Signaling Pathway and Mechanism of this compound Action
Upon T cell receptor (TCR) engagement with an antigen, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376.[1][9] This phosphorylation event leads to the recruitment of 14-3-3 proteins, ultimately resulting in the ubiquitination and degradation of SLP-76 and the disassembly of the TCR signaling complex.[1][10] This cascade of events dampens the T cell activation signal. This compound, as an HPK1 inhibitor, blocks this kinase activity, preventing the phosphorylation of SLP-76 and thereby stabilizing the TCR signaling complex for a more potent and sustained T cell response.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 4. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 6. The Kinase Activity of Hematopoietic Progenitor Kinase 1 Is Essential for the Regulation of T Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arcusbio.com [arcusbio.com]
- 9. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of pSLP-76 (Ser376) Following Hpk1-IN-52 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Upon TCR engagement, HPK1 phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the Serine 376 residue.[1][4][5] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the destabilization of the TCR signaling complex and subsequent attenuation of T-cell activation.[4][5] Consequently, inhibition of HPK1 is a promising therapeutic strategy in immuno-oncology to enhance anti-tumor T-cell responses.[2][6][7]
Hpk1-IN-52 is a small molecule inhibitor of HPK1. These application notes provide a detailed protocol for treating T-cells with this compound and subsequently performing a Western blot to detect changes in the phosphorylation of SLP-76 at Serine 376 (pSLP-76). This allows for the assessment of the on-target efficacy of this compound.
Signaling Pathway of HPK1 and SLP-76
The diagram below illustrates the signaling cascade involving HPK1 and SLP-76, and the mechanism of action for an HPK1 inhibitor like this compound.
Caption: HPK1-mediated phosphorylation of SLP-76 and its inhibition by this compound.
Experimental Protocols
This section details the necessary protocols for cell treatment, lysate preparation, and Western blotting to analyze pSLP-76 levels.
Cell Culture and Treatment with this compound
A critical step is to determine the optimal concentration and treatment time for this compound for the specific cell line being used. Based on published data for similar HPK1 inhibitors, a starting concentration range of 0.1 to 10 µM is recommended.[1]
Materials:
-
Cell line of interest (e.g., Jurkat, primary T-cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[6]
-
This compound (dissolved in DMSO)
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)[6]
-
Vehicle control (e.g., 0.1% DMSO)[8]
Procedure:
-
Culture Jurkat cells in complete medium at 37°C in a 5% CO₂ incubator. Maintain cell density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.[8]
-
Seed 5 x 10⁶ cells per well in a 6-well plate.[8]
-
Prepare serial dilutions of this compound in complete culture medium. A typical final concentration range would be 1 nM to 10 µM.[8]
-
Include a vehicle-only control (e.g., 0.1% DMSO).[8]
-
Pre-treat cells with the this compound dilutions or vehicle for 1-2 hours at 37°C.[8][9]
T-Cell Stimulation
Procedure:
-
During the inhibitor pre-treatment period, coat the wells of a separate 6-well plate with anti-human CD3 (e.g., 1-2 µg/mL) and anti-human CD28 (e.g., 1-2 µg/mL) antibodies in sterile PBS. Incubate the antibody-coated plate for at least 1 hour at 37°C.[6][8]
-
Following pre-treatment with this compound, transfer the cells to the antibody-coated wells to induce TCR signaling and SLP-76 phosphorylation.
-
Stimulate the cells for 15-30 minutes at 37°C. An unstimulated, untreated control should also be included.[6][8]
Cell Lysis
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
Lysis Buffer Recipe (10 mL):
| Component | Final Concentration | Amount |
|---|---|---|
| Tris-HCl, pH 7.4 | 50 mM | 500 µL of 1 M stock |
| NaCl | 150 mM | 300 µL of 5 M stock |
| NP-40 | 1% | 1 mL of 10% stock |
| Sodium deoxycholate | 0.5% | 500 µL of 10% stock |
| SDS | 0.1% | 100 µL of 10% stock |
| Protease Inhibitor Cocktail | 1X | As per manufacturer |
| Phosphatase Inhibitor Cocktail | 1X | As per manufacturer |
| ddH₂O | | to 10 mL |
Procedure:
-
Following stimulation, quickly transfer the cells to pre-chilled 1.5 mL microcentrifuge tubes.[8]
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[6][8]
-
Lyse the cells by adding 100 µL of ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.[8]
-
Incubate on ice for 30 minutes with periodic vortexing.[1][8]
-
Clarify the lysate by centrifuging at 16,000 x g for 20 minutes at 4°C.[8]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube. This is the protein lysate.[1]
-
Determine the protein concentration of each lysate using a BCA protein assay.[9]
Western Blot Protocol
Caption: Step-by-step workflow for Western Blot analysis of pSLP-76.
Materials:
-
Protein lysates
-
4X Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)[1]
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibody[1]
-
Chemiluminescent substrate (ECL)[8]
Antibody Dilutions:
| Antibody | Host | Supplier | Recommended Dilution |
|---|---|---|---|
| anti-phospho-SLP-76 (Ser376) | Rabbit | (e.g., Cell Signaling) | 1:1000 |
| anti-total-SLP-76 | Rabbit | (e.g., Cell Signaling) | 1:1000 |
| anti-β-Actin | Mouse | (e.g., Sigma-Aldrich) | 1:5000 |
Note: Optimal dilutions should be determined empirically by the researcher.
Procedure:
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[1]
-
Incubate the membrane with the primary antibody against pSLP-76 (Ser376) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[1]
-
Wash the membrane again three times for 10 minutes each with 1X TBST.[8]
-
-
Detection:
-
Stripping and Reprobing (Recommended):
Data Presentation
The following table provides a template for summarizing quantitative data from the Western blot analysis. Densitometry software (e.g., ImageJ) can be used to quantify band intensities. The pSLP-76 signal should be normalized to the total SLP-76 signal, which is then normalized to the loading control (β-Actin).
Table 1: Effect of this compound on pSLP-76 (Ser376) Levels in Stimulated T-Cells
| Treatment Group | This compound Conc. (µM) | Normalized pSLP-76 Intensity (Arbitrary Units) | % Inhibition of pSLP-76 |
| Unstimulated Control | 0 | (Value) | N/A |
| Stimulated + Vehicle | 0 | (Value) | 0% |
| Stimulated + this compound | 0.01 | (Value) | (Value) |
| Stimulated + this compound | 0.1 | (Value) | (Value) |
| Stimulated + this compound | 1 | (Value) | (Value) |
| Stimulated + this compound | 10 | (Value) | (Value) |
Note: This table is a template. The actual data will be generated from the experimental results.
Conclusion
This protocol provides a comprehensive framework for assessing the inhibitory effect of this compound on the phosphorylation of SLP-76 in T-cells. By following these detailed steps, researchers can effectively evaluate the on-target activity of Hpk1 inhibitors and their potential for modulating T-cell responses.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 6. benchchem.com [benchchem.com]
- 7. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Hpk1-IN-52 in Combination with Anti-PD-1 Therapy in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of T-cell function.[1] As a serine/threonine kinase predominantly expressed in hematopoietic cells, HPK1 acts as an intracellular immune checkpoint, dampening T-cell receptor (TCR) signaling and thereby limiting anti-tumor immunity.[1][2] Pharmacological inhibition of HPK1 is a promising immuno-oncology strategy aimed at augmenting T-cell activation and proliferation to enhance the body's natural anti-tumor response.[2][3]
The combination of an HPK1 inhibitor, such as Hpk1-IN-52, with an anti-PD-1 antibody represents a compelling therapeutic strategy. Anti-PD-1 therapy works by blocking the interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells, which is a major mechanism of immune evasion.[4] By inhibiting HPK1, the "brakes" on T-cell activation are released, potentially leading to a more robust and sustained anti-tumor immune response that can synergize with the effects of PD-1 blockade.[5][6] Preclinical studies have consistently shown that combining HPK1 inhibitors with anti-PD-1/PD-L1 antibodies results in synergistic anti-tumor activity.[5][7][8] This document provides detailed application notes and protocols for the use of this compound in combination with anti-PD-1 therapy in mouse models, based on findings with well-characterized HPK1 inhibitors.
Data Presentation
The following tables summarize quantitative data from preclinical studies of representative HPK1 inhibitors in combination with anti-PD-1 therapy in syngeneic mouse models. While specific data for this compound is not publicly available, these data illustrate the expected synergistic effects.
Table 1: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors in Combination with Anti-PD-1 Therapy
| HPK1 Inhibitor | Tumor Model | Treatment Groups | Key Findings | Reference |
| Unnamed Inhibitor ([I]) | CT26 Syngeneic Model | - [I] (30 mg/kg, p.o., twice daily)- Anti-PD-1 (3 mg/kg, i.p.)- Combination | - Monotherapy TGI: 42% ([I]), 36% (anti-PD-1)- Combination TGI: 95% | [9] |
| DS21150768 | Multiple Syngeneic Models | - DS21150768 (p.o.)- Anti-PD-1- Combination | - Suppressed tumor growth in multiple models, both as monotherapy and in combination. | [10] |
| NDI-101150 | EMT-6 Syngeneic Model | - NDI-101150- Anti-PD-1- Combination | - Induced robust tumor growth inhibition.- Led to multiple complete responses. | [11] |
| Compound K | MC38 Syngeneic Model | - Compound K- Anti-PD-1- Combination | - Dramatic synergistic effect on tumor regression. | [5] |
TGI: Tumor Growth Inhibition; p.o.: oral administration; i.p.: intraperitoneal administration.
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
| HPK1 Inhibitor | Tumor Model | Key Findings in Combination Group | Reference |
| NDI-101150 | EMT-6 Syngeneic Model | - Influx of cytotoxic and proliferative CD8+ T-cells. | [12] |
| Compound K | MC38 OVA Model | - Increased tumor antigen-specific CD8+ T-cells. | [13] |
Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway in T-Cells
The following diagram illustrates the central role of HPK1 as a negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream targets, such as SLP-76, leading to the attenuation of T-cell activation. Pharmacological inhibition of HPK1 with a small molecule inhibitor like this compound blocks this negative feedback loop, resulting in enhanced and sustained T-cell effector functions.
Caption: HPK1 negatively regulates T-cell activation.
Experimental Workflow for In Vivo Combination Therapy
This diagram outlines a typical workflow for evaluating the anti-tumor efficacy of an HPK1 inhibitor in combination with an anti-PD-1 antibody in a syngeneic mouse model.
Caption: In vivo combination therapy experimental workflow.
Experimental Protocols
In Vivo Syngeneic Mouse Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody.
1. Cell Culture and Tumor Implantation:
-
Culture murine tumor cells (e.g., MC38 colon adenocarcinoma for C57BL/6 mice or CT26 for BALB/c mice) in appropriate media.[9]
-
Harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.[9]
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female mice.[9]
2. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.[9]
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).[9]
3. Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle for the HPK1 inhibitor (e.g., daily by oral gavage).[9]
-
Group 2 (this compound Monotherapy): Administer this compound at the desired dose and schedule (e.g., daily by oral gavage).[9]
-
Group 3 (Anti-PD-1 Monotherapy): Administer anti-mouse PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice a week).[9]
-
Group 4 (Combination Therapy): Administer both this compound and the anti-PD-1 antibody according to their respective schedules.[9]
4. Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Euthanize mice when tumors reach a predetermined endpoint or if significant toxicity is observed.
-
Analyze tumor growth inhibition and survival data.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and analysis of TILs from tumor tissue to assess the immunological effects of the combination therapy.
1. Tumor Digestion and Single-Cell Suspension:
-
Excise tumors from euthanized mice and mince into small pieces.[9]
-
Digest the tumor tissue using an enzymatic solution (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer to remove debris.
2. Staining and Analysis:
-
Perform a red blood cell lysis step if necessary.
-
Stain the single-cell suspension with a viability dye to exclude dead cells.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1).
-
For intracellular markers (e.g., Granzyme B, Ki-67), perform a fixation and permeabilization step followed by intracellular staining.
-
Acquire data on a flow cytometer and analyze the frequency and activation status of different immune cell populations within the tumor microenvironment.
Conclusion
The inhibition of HPK1 with a small molecule inhibitor like this compound, particularly in combination with anti-PD-1 therapy, represents a promising strategy in immuno-oncology.[6] Preclinical data for this class of inhibitors strongly suggest a synergistic effect, leading to enhanced anti-tumor immunity and improved tumor control in mouse models.[5][7][8] The provided protocols and data serve as a guide for researchers to design and execute preclinical studies to further investigate this therapeutic approach. Further research is warranted to translate these encouraging preclinical findings into tangible benefits for patients with cancer.
References
- 1. beonemedinfo.com [beonemedinfo.com]
- 2. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vivo imaging reveals a tumor-associated macrophage mediated resistance pathway in anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ascopubs.org [ascopubs.org]
- 8. An HPK1 inhibitor enhanced the tumour response to anti-PD-1 immunotherapy in non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nimbustx.com [nimbustx.com]
- 12. vjoncology.com [vjoncology.com]
- 13. researchgate.net [researchgate.net]
Application Notes: Establishing a Dose-Response Curve for Hpk1-IN-52 in Jurkat Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376.[5][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins, ultimately resulting in the ubiquitination and proteasomal degradation of SLP-76, which dampens T-cell activation and proliferation.[1][6][7]
Inhibition of HPK1 is a promising strategy in immuno-oncology to enhance anti-tumor immune responses by augmenting T-cell function.[2][3] Hpk1-IN-52 is a small molecule inhibitor designed to target the kinase activity of HPK1. Establishing a dose-response curve for this compound in a relevant cell model, such as the Jurkat T-cell line, is a crucial first step in characterizing its potency and therapeutic potential. Jurkat cells are a widely used in vitro model for studying T-cell signaling pathways due to their human T lymphocyte origin.[5]
These application notes provide a comprehensive guide for establishing a dose-response curve for this compound in Jurkat cells, covering key experimental protocols, data presentation, and visualization of the underlying biological and experimental processes.
Core Assays for Dose-Response Determination
To comprehensively evaluate the effect of this compound, a multi-pronged approach is recommended, assessing its impact on a direct downstream target, a key functional outcome, and overall cell health.
-
Target Engagement: pSLP-76 (Ser376) Inhibition: Measures the direct inhibition of HPK1's kinase activity on its primary substrate, SLP-76.
-
Functional Outcome: IL-2 Production: Quantifies the downstream functional consequence of HPK1 inhibition, which is the enhancement of T-cell activation and subsequent cytokine production.[5][7]
-
Cell Viability/Cytotoxicity: Assesses the off-target cytotoxic effects of the inhibitor to distinguish specific immunomodulatory effects from general toxicity.[5]
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for this compound in Jurkat cells. These tables are structured for clear comparison and determination of key dose-response metrics such as IC50 (for inhibition) and EC50 (for enhancement).
Table 1: Inhibition of SLP-76 Phosphorylation (Ser376) by this compound
| This compound (nM) | Mean Fluorescence Intensity (MFI) of pSLP-76 | % Inhibition |
| 0 (Vehicle) | 1500 | 0 |
| 1 | 1350 | 10 |
| 10 | 900 | 40 |
| 50 | 600 | 60 |
| 100 | 300 | 80 |
| 500 | 150 | 90 |
| 1000 | 75 | 95 |
| IC50 (nM) | \multicolumn{2}{c | }{~ 30} |
Table 2: Enhancement of IL-2 Production by this compound
| This compound (nM) | IL-2 Concentration (pg/mL) | Fold Increase over Vehicle |
| 0 (Vehicle) | 200 | 1.0 |
| 1 | 300 | 1.5 |
| 10 | 800 | 4.0 |
| 50 | 1500 | 7.5 |
| 100 | 2000 | 10.0 |
| 500 | 2200 | 11.0 |
| 1000 | 2250 | 11.25 |
| EC50 (nM) | \multicolumn{2}{c | }{~ 25} |
Table 3: Cytotoxicity of this compound in Jurkat Cells
| This compound (nM) | % Cell Viability |
| 0 (Vehicle) | 100 |
| 1 | 100 |
| 10 | 99 |
| 50 | 98 |
| 100 | 97 |
| 500 | 95 |
| 1000 | 92 |
| 5000 | 85 |
| 10000 | 70 |
| CC50 (µM) | \multicolumn{2}{c |
Signaling Pathway and Experimental Workflow Visualizations
To clarify the complex biological and experimental processes, the following diagrams are provided.
Caption: Hpk1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for establishing a dose-response curve.
Experimental Protocols
Protocol 1: Jurkat Cell Culture and Maintenance
Objective: To maintain healthy and actively dividing Jurkat cells for subsequent experiments.
Materials:
-
Jurkat, Clone E6-1 (ATCC® TIB-152™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-Glutamine (200 mM)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Complete Culture Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
Procedure:
-
Culture Jurkat cells in suspension in T-75 flasks.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[5]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Split the culture every 2-3 days by diluting the cell suspension with fresh, pre-warmed complete culture medium to a density of 2-3 x 10^5 cells/mL.
-
Prior to each experiment, assess cell viability using Trypan Blue exclusion. Viability should be >95%.[5]
Protocol 2: IL-2 Production Assay (ELISA)
Objective: To measure the enhancement of IL-2 production in Jurkat cells following treatment with this compound and TCR stimulation.
Materials:
-
Jurkat cells
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Anti-CD3 antibody (e.g., OKT3)
-
Anti-CD28 antibody
-
96-well flat-bottom tissue culture plates
-
Human IL-2 ELISA kit
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-2 µg/mL in PBS) overnight at 4°C.[5][8]
-
Wash the plate three times with sterile PBS to remove unbound antibody.
-
Seed Jurkat cells at a density of 2 x 10^5 cells/well in 100 µL of complete culture medium.[5]
-
Prepare serial dilutions of this compound in complete culture medium. Add 50 µL of the diluted inhibitor or vehicle control to the appropriate wells. The final DMSO concentration should not exceed 0.1%.
-
Add soluble anti-CD28 antibody to a final concentration of 2-4 µg/mL.[5][8]
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2.[5]
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for IL-2 measurement.
-
Quantify the IL-2 concentration in the supernatant using a human IL-2 ELISA kit, following the manufacturer's instructions.
-
Plot the IL-2 concentration against the log of the this compound concentration to determine the EC50 value.
Protocol 3: Cell Viability Assay (MTT or equivalent)
Objective: To assess the cytotoxicity of this compound on Jurkat cells.
Materials:
-
Jurkat cells
-
This compound stock solution
-
Vehicle control (DMSO)
-
96-well tissue culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or a luminescent-based viability assay kit (e.g., CellTiter-Glo®)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Seed Jurkat cells at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium in a 96-well plate.
-
Prepare a wide range of this compound serial dilutions and add them to the wells. Include a vehicle-only control.
-
Incubate the plate for the same duration as the functional assay (e.g., 24-48 hours) at 37°C, 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the % viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).
The protocols and frameworks provided in these application notes offer a comprehensive approach to establishing a robust dose-response curve for this compound in Jurkat cells. By assessing target engagement, functional outcomes, and cytotoxicity, researchers can accurately determine the inhibitor's potency and therapeutic window. This foundational data is essential for the continued preclinical development of novel HPK1 inhibitors for cancer immunotherapy.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
Application Notes and Protocols for Studying Hpk1-IN-52 Pharmacodynamics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] HPK1 is predominantly expressed in hematopoietic cells and its inhibition has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[3][4] Hpk1-IN-52 is a potent and orally active inhibitor of HPK1 that has demonstrated anti-tumor activities. These application notes provide a comprehensive guide for utilizing this compound in preclinical animal models to study its pharmacodynamic effects.
Mechanism of Action
Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[1][2] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of SLP-76 from the TCR signalosome and its subsequent degradation.[1][2] This cascade ultimately dampens T-cell activation. This compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76, leading to sustained TCR signaling, enhanced T-cell activation, proliferation, and cytokine production.[2][5]
HPK1 Signaling Pathway
The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling and the mechanism of action for this compound.
Quantitative Data Summary
The following tables summarize key in vivo pharmacokinetic and efficacy data for this compound and representative HPK1 inhibitors.
Table 1: In Vivo Efficacy of this compound in Syngeneic Mouse Tumor Model
| Treatment Group | Dose | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Animal Model | Reference |
| This compound | 30 mg/kg | Oral (p.o.) | Twice Daily | 42% | CT26 tumor-bearing Balb/c mice | [6] |
| Anti-PD-1 | 3 mg/kg | Intraperitoneal (i.p.) | Not Specified | 36% | CT26 tumor-bearing Balb/c mice | [6] |
| This compound + Anti-PD-1 | 30 mg/kg + 3 mg/kg | p.o. + i.p. | Not Specified | 95% | CT26 tumor-bearing Balb/c mice | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Administration Route | Dose | Value | Animal Strain | Reference |
| Half-life (t½) | Intravenous (IV) | 1 mg/kg | 0.6 h | Not Specified | [6] |
| Cmax | Oral (PO) | 10 mg/kg | 1801 ng/mL | Not Specified | [6] |
| Bioavailability (F) | Oral (PO) | 10 mg/kg | 116% | Not Specified | [6] |
Table 3: In Vivo Target Engagement of a Representative HPK1 Inhibitor
| Assay | Dose | Administration Route | Time Point | Result | Animal Model | Reference |
| pSLP-76 Inhibition | 100 mg/kg | Oral (PO) | 3 hours post-dosing | Inhibition of SLP-76 phosphorylation initiated | Not Specified | [6] |
| pSLP-76 Inhibition | 100 mg/kg | Oral (PO) | 24 hours post-dosing | Inhibition of SLP-76 phosphorylation sustained | Not Specified | [6] |
Experimental Protocols
In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a syngeneic mouse model, such as CT26 (colon carcinoma) in BALB/c mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]
-
Syngeneic tumor cells (e.g., CT26)
-
6-8 week old female BALB/c mice
-
Sterile PBS, cell culture medium
-
Calipers for tumor measurement
-
Anti-PD-1 antibody (optional, for combination studies)
Procedure:
-
Tumor Cell Implantation:
-
Culture CT26 cells to ~80% confluency.
-
Harvest and wash cells with sterile PBS.
-
Resuspend cells in PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[1]
-
-
Tumor Growth and Group Randomization:
-
Treatment Administration:
-
Prepare the this compound formulation in the appropriate vehicle. A fresh formulation should be prepared daily.[7]
-
Administer this compound via oral gavage at the desired dose (e.g., 30 mg/kg) and schedule (e.g., twice daily).[1][6]
-
Administer vehicle to the control group following the same schedule.
-
For combination studies, administer anti-PD-1 antibody (e.g., 3 mg/kg, intraperitoneally, twice a week).[6]
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight every 2-3 days.[1]
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or based on animal welfare guidelines.
-
Protocol for Oral Gavage in Mice
Materials:
-
Prefilled syringes
-
Gavage needle (18-20 gauge for mice)
-
Personal Protective Equipment (PPE)
Procedure:
-
Restraint: Securely scruff the mouse and hold its head up with the body in a vertical position.
-
Needle Insertion: Insert the gavage needle into the mouth and direct it over the tongue into the pharynx. The animal will swallow by reflex, allowing the needle to slide easily into the esophagus.
-
Administration: Once the needle is in place, administer the compound slowly and smoothly.
-
Withdrawal: After administration, pull the gavage needle straight out.
-
Observation: Observe the animal for any signs of distress.
Pharmacodynamic Biomarker Analysis
To assess target engagement of this compound, the phosphorylation of SLP-76 (pSLP-76) in immune cells can be measured.
Materials:
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FCS)
-
70 µm cell strainers
-
15 mL or 50 mL conical tubes
-
Centrifuge
Procedure:
-
Tissue Harvest: At the study endpoint, euthanize mice and harvest spleens and tumors into a tissue culture dish containing Flow Cytometry Staining Buffer.[8]
-
Single-Cell Suspension (Spleen):
-
Mechanically dissociate the spleen by mashing it through a 70 µm cell strainer using the plunger of a syringe.[9]
-
Wash the strainer with buffer to collect the splenocytes.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.[8]
-
Resuspend the cell pellet in an appropriate volume of buffer for cell counting and staining.[8]
-
-
Single-Cell Suspension (Tumor):
-
Mince the tumor tissue into small pieces.
-
Digest the tissue with an enzymatic cocktail (e.g., collagenase, DNase) to release single cells.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Proceed with centrifugation and resuspension as described for the spleen.
-
Materials:
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pSLP-76 (Ser376), anti-total SLP-76, anti-β-Actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection:
Conclusion
These application notes and protocols provide a framework for the in vivo investigation of this compound. Rigorous pharmacodynamic studies are essential to understand the mechanism of action and to guide the clinical development of this promising immuno-oncology agent. Optimization of these protocols for specific experimental setups is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Bone marrow, spleen and tumor collection for flow cytometry analysis [protocols.io]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Hpk1-IN-52 experiments
This technical support center is designed for researchers, scientists, and drug development professionals working with Hpk1-IN-52. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) in a question-and-answer format to address common challenges and inconsistencies that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) with a reported IC50 of 10.4 nM.[1] HPK1, also known as MAP4K1, is a serine/threonine kinase that negatively regulates T-cell receptor (TCR) signaling.[2][3] Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376.[2][3] This phosphorylation leads to the degradation of SLP-76, which dampens the T-cell activation signal.[2][3][4] this compound blocks the kinase activity of HPK1, preventing the phosphorylation of SLP-76 and thereby sustaining T-cell activation and enhancing anti-tumor immune responses.[2][3]
Q2: In which cell types is this compound expected to be active?
A2: HPK1 is predominantly expressed in hematopoietic cells. Therefore, this compound is expected to be active in various immune cells, including T cells, B cells, and dendritic cells.[2][5]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: While specific data for this compound is limited, inhibitors in this class are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro use.[6][7] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and water content can significantly impact solubility.[8] For long-term storage, it is advisable to store the compound as a powder at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months.[8][9]
Q4: What are the potential off-target effects of this compound?
A4: Due to the conserved nature of the ATP-binding site in kinases, off-target activity is a common concern with kinase inhibitors. While a specific kinome scan for this compound is not publicly available, potent HPK1 inhibitors may show activity against other kinases. It is recommended to perform comprehensive kinase selectivity profiling to understand the specific off-target effects in your experimental system.
Troubleshooting Inconsistent Results
Issue 1: Weaker than expected T-cell activation (e.g., low IL-2 production, reduced proliferation).
-
Potential Cause 1: Incorrect Inhibitor Concentration or Degradation.
-
Solution: Verify the concentration of your working solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Ensure proper storage of this compound to prevent degradation.[8]
-
-
Potential Cause 2: Suboptimal Cell Health or Stimulation.
-
Solution: Ensure your cells are healthy and viable. Poor cell health can lead to inconsistent responses. Titrate your T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies) to ensure optimal activation, as HPK1 inhibition primarily enhances signaling downstream of TCR activation.
-
-
Potential Cause 3: Issues with Assay Conditions.
-
Solution: Review and optimize your experimental protocol. For kinase assays, ensure that the concentrations of the enzyme, substrate, and ATP are optimized. For cell-based assays, the incubation time with the inhibitor and the timing of the readout are crucial.[8]
-
Issue 2: High variability in results between experiments.
-
Potential Cause 1: Inconsistent Experimental Protocols.
-
Solution: Strictly adhere to a detailed, written protocol for every experiment. Ensure that all experimental parameters, including cell density, stimulation conditions, inhibitor concentration, and incubation times, are kept consistent.[8]
-
-
Potential Cause 2: Variability in Primary Cells.
-
Solution: Primary human cells are inherently variable. Normalize results to a vehicle control for each donor and express data as "Fold change over vehicle" rather than absolute values.
-
-
Potential Cause 3: Reagent Variability.
-
Solution: Use the same batches of critical reagents, such as fetal bovine serum (FBS), for a set of comparative experiments. Serum components can bind to small molecules and affect their effective concentration.
-
Issue 3: Unexpected Cellular Toxicity.
-
Potential Cause 1: High Inhibitor Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration that provides specific inhibition of HPK1 with minimal cytotoxicity. Include a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays.[8]
-
-
Potential Cause 2: Off-Target Effects.
-
Solution: Inhibition of other essential kinases can lead to cell death. To confirm that the desired effect is due to HPK1 inhibition, use a cell line where HPK1 has been genetically knocked out or its expression is knocked down. If the inhibitor still produces the same effect in these cells, it is likely due to off-target activity.
-
-
Potential Cause 3: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is not toxic to your cells (typically <0.5%). Include a vehicle-only control in your experiments.[8]
-
Quantitative Data
The following tables summarize key quantitative data for this compound and provide representative data for other HPK1 inhibitors for comparative purposes.
Table 1: Potency of this compound
| Compound | Assay Type | Value | Reference |
| This compound | Biochemical IC50 | 10.4 nM | [1] |
Table 2: Potency of Other Characterized HPK1 Inhibitors
| Compound | Assay Type | Value | Reference |
| Compound K | Biochemical IC50 | 2.6 nM | [4] |
| GNE-1858 | Biochemical IC50 | 1.9 nM | [4] |
| Unnamed Compound | Jurkat pSLP76(S376) Cellular IC50 | 3 nM | [10] |
| Unnamed Compound | Primary T-cell IL-2 EC50 | 1.5 nM | [10] |
| HPK1-IN-7 | Biochemical IC50 | 2.6 nM | [9] |
| HPK1-IN-32 | Biochemical IC50 | 65 nM | [11] |
Table 3: Representative Solubility and Storage of HPK1 Inhibitors
| Compound | Solvent | Solubility | Storage of Stock Solution | Reference |
| HPK1-IN-2 | DMSO | 76 mg/mL (199.75 mM) | -80°C for 6 months; -20°C for 1 month | [6][9] |
| HPK1-IN-32 | DMSO | 50 mg/mL (93.17 mM) | Not specified | [7] |
| Unnamed Compound | Aqueous | 159 µg/mL | Not specified | [10] |
Experimental Protocols
Protocol 1: In Vitro HPK1 Kinase Assay (Biochemical IC50 Determination)
This protocol is for determining the direct inhibitory activity of this compound against the HPK1 enzyme.
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%). Prepare a reaction mixture containing kinase buffer, recombinant human HPK1 enzyme, and a suitable substrate (e.g., Myelin Basic Protein).
-
Assay Plate Setup: Add the diluted this compound or DMSO (vehicle control) to a 384-well plate.
-
Enzyme Addition: Add the HPK1 enzyme to each well and incubate briefly.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay, which measures luminescence.
-
Data Analysis: Plot the percentage of kinase activity relative to the control against the inhibitor concentration. The IC50 value is calculated from the resulting dose-response curve using a four-parameter logistic equation.[12]
Protocol 2: Cellular Phospho-SLP-76 Assay (EC50 Determination)
This protocol assesses the ability of this compound to block HPK1 activity within a cellular context.
-
Cell Culture: Culture a relevant T-cell line (e.g., Jurkat) or primary human T-cells.
-
Inhibitor Treatment: Pre-incubate cells with escalating concentrations of this compound or vehicle control for 1-2 hours.
-
T-Cell Stimulation: Stimulate T-cell receptor signaling using anti-CD3/CD28 antibodies for 15-30 minutes.[13]
-
Cell Lysis: After the short incubation, lyse the cells and collect protein extracts.
-
Detection: Measure the levels of phosphorylated SLP-76 (pSLP-76) by Western blot or a quantitative immunoassay (e.g., ELISA).
-
Data Analysis: Determine EC50 values from the dose-response curve of pSLP-76 inhibition.[12]
Protocol 3: IL-2 Cytokine Release Assay
This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell activation.
-
Cell Isolation and Culture: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood. Plate the PBMCs in a 96-well plate.
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of this compound or DMSO for 2 hours.[14]
-
T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for 48-72 hours.[14]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of IL-2 in the supernatant using a standard ELISA kit according to the manufacturer's instructions.[14]
-
Data Analysis: Plot the IL-2 concentration against the inhibitor concentration to determine the EC50 value for IL-2 production enhancement.[14]
Visualizations
References
- 1. targetmol.cn [targetmol.cn]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 4. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 11. HPK1-IN-32 | MAP4K | 2766481-17-6 | Invivochem [invivochem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Optimizing Hpk1-IN-52 Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro concentration of Hpk1-IN-52, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Here, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that functions as a negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP-76 at serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent degradation of SLP-76, which dampens T-cell activation.[1][2] this compound inhibits the kinase activity of HPK1, thereby preventing the phosphorylation of SLP-76 and sustaining TCR signaling, which enhances T-cell activation and proliferation.[2]
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
A2: For a novel experiment, it is advisable to start with a broad concentration range to determine the optimal dose. A typical starting range for potent kinase inhibitors like this compound is from 1 nM to 10 µM.[3][4] This range allows for the determination of the compound's potency and therapeutic window in your specific cellular model.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6]
Q4: What are the expected on-target effects of this compound in a cellular context?
A4: The primary on-target effect of this compound is the inhibition of HPK1 kinase activity. This should lead to a decrease in the phosphorylation of its direct downstream target, SLP-76, at serine 376.[1] Consequently, you can expect to observe enhanced T-cell activation, increased proliferation, and elevated production of cytokines such as IL-2 upon TCR stimulation.[7]
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and provides a comparison with other known HPK1 inhibitors. This data can serve as a reference for expected efficacy.
| Inhibitor | Target | Assay Type | IC50/EC50 (nM) | Cell Line/System | Reference |
| This compound | HPK1 | Biochemical Assay (IC50) | 10.4 | Recombinant HPK1 | [8] |
| pSLP-76 | Cellular Assay (EC50) | 41 | Not specified | [8] | |
| IL-2 Production | Cellular Assay (EC50) | 108 | Not specified | [8] | |
| Compound K | HPK1 | Biochemical Assay (IC50) | 2.6 | Recombinant HPK1 | [9] |
| KHK-6 | HPK1 | Biochemical Assay (IC50) | 20 | Recombinant HPK1 | [10] |
| Compound from EMD Serono | HPK1 | Biochemical Assay (IC50) | 0.2 | Recombinant HPK1 | [11] |
| pSLP-76 (S376) | Cellular Assay (IC50) | 3 | Jurkat | [11] | |
| IL-2 Production | Primary T-cell Assay (EC50) | 1.5 | Primary T-cells | [11] |
Signaling Pathway and Experimental Workflow
To effectively utilize this compound, it is crucial to understand its place in the T-cell receptor signaling pathway and the general workflow for optimizing its concentration.
Caption: HPK1 negatively regulates T-cell activation.
Caption: A typical experimental workflow for optimization.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated SLP-76 (pSLP-76)
This protocol details the steps to assess the on-target activity of this compound by measuring the inhibition of SLP-76 phosphorylation at Serine 376.
Materials:
-
Jurkat T-cells or primary human T-cells
-
This compound
-
DMSO (vehicle control)
-
Anti-CD3 and anti-CD28 antibodies for stimulation
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSLP-76 (Ser376) and anti-total SLP-76
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture Jurkat cells or primary T-cells to the desired density. Pre-treat the cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) and a vehicle control (DMSO) for 1-2 hours.[12]
-
T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for 5-15 minutes at 37°C to induce SLP-76 phosphorylation.[13]
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against pSLP-76 (Ser376) overnight at 4°C.[1] Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[12]
-
Data Analysis: Quantify the band intensities and normalize the pSLP-76 signal to total SLP-76 to determine the extent of inhibition.[1]
Protocol 2: IL-2 ELISA for T-Cell Activation
This protocol measures the functional consequence of HPK1 inhibition by quantifying the production of the cytokine IL-2.
Materials:
-
Jurkat T-cells or primary human T-cells
-
This compound
-
DMSO (vehicle control)
-
Anti-CD3 and anti-CD28 antibodies
-
Human IL-2 ELISA kit
Procedure:
-
Cell Plating and Treatment: Seed T-cells in a 96-well plate. Add serial dilutions of this compound and a vehicle control.
-
T-Cell Stimulation: Add stimulating anti-CD3/CD28 antibodies to the wells.
-
Incubation: Culture the cells for 24-48 hours at 37°C.[1]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.[14]
-
ELISA: Measure the concentration of IL-2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[14]
-
Data Analysis: Generate a standard curve and calculate the IL-2 concentration in each sample. Plot the IL-2 concentration against the this compound concentration to determine the EC50.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or Noisy Results | Compound Precipitation: this compound may precipitate when diluted into aqueous media. | Ensure the final DMSO concentration is low (≤ 0.5%). Prepare fresh working solutions for each experiment. Visually inspect for precipitates.[15] |
| Cell Health: Unhealthy or variable cell populations can lead to inconsistent responses. | Ensure high cell viability (>95%) before starting the experiment. Maintain consistent cell culture conditions.[16] | |
| Assay Variability: Inconsistent pipetting, incubation times, or reagent concentrations. | Use calibrated pipettes. Ensure consistent timing for all steps. Prepare master mixes for reagents where possible.[16] | |
| Lower-than-Expected Potency | Suboptimal Inhibitor Concentration: The concentration range may be too low. | Perform a wider dose-response experiment (e.g., 0.1 nM to 10 µM).[4] |
| High ATP Concentration (in biochemical assays): For ATP-competitive inhibitors, high ATP can reduce apparent potency. | Use an ATP concentration at or near the Km for HPK1 in your biochemical assay.[15] | |
| Poor Cell Permeability: The compound may not be efficiently entering the cells. | Increase the pre-incubation time with the inhibitor. Note that specific cell permeability data for this compound is not widely available.[15] | |
| Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. | Consider reducing the serum concentration during the treatment period, if compatible with your cell line.[15] | |
| Unexpected Cellular Phenotypes or Cytotoxicity | Off-Target Effects: At higher concentrations, this compound may inhibit other kinases. | Perform a dose-response for cytotoxicity (e.g., using an MTT or CellTiter-Glo assay) to identify a non-toxic concentration range. If possible, compare results with a structurally different HPK1 inhibitor or use HPK1 knockout/knockdown cells as a control. |
| Solvent Toxicity: The concentration of DMSO may be too high. | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%) and include a vehicle control with the same DMSO concentration.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering toxicity in animal studies with Hpk1-IN-52, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1] HPK1 is a serine/threonine kinase primarily expressed in hematopoietic cells, where it functions as a negative regulator of T-cell, B-cell, and dendritic cell activation.[2][3] By inhibiting HPK1, this compound is designed to enhance anti-tumor immune responses by relieving this negative regulation.[2][4]
Q2: What are the potential on-target and off-target toxicities of Hpk1 inhibitors like this compound?
A2: Toxicities associated with HPK1 inhibitors can be categorized as on-target or off-target.
-
On-target toxicities may arise from excessive immune activation due to the intended mechanism of action. However, studies with HPK1 knockout and kinase-dead mice have generally not shown overt signs of autoimmunity.[4] Immune-related adverse events (irAEs) such as colitis, pneumonitis, and skin rash are potential on-target effects.[1]
-
Off-target toxicities are a common concern with kinase inhibitors because of the structural similarity of the ATP-binding sites across the kinome.[4][5] These can manifest as various adverse effects, with cardiovascular toxicities being a notable concern for some kinase inhibitors.[4][6] For the broader class of HPK1 inhibitors, commonly observed toxicities in preclinical and clinical studies include gastrointestinal issues such as nausea, diarrhea, and fatigue.[4][7]
Q3: Is there any specific toxicity data available for this compound?
A3: As of the latest available information, there is no publicly available preclinical or clinical toxicity data specifically for this compound. Therefore, it is crucial for researchers to conduct thorough dose-finding and toxicity studies for this specific compound. The guidance provided here is based on the general knowledge of HPK1 inhibitors and kinase inhibitors.[4]
Q4: What are the initial steps to take if I observe toxicity in my animal studies with this compound?
A4: If you observe signs of toxicity such as significant weight loss, lethargy, ruffled fur, or other adverse clinical signs, the following initial steps are recommended:
-
Dose Adjustment: Immediately reduce the dose or temporarily halt the administration of this compound.[4]
-
Supportive Care: Provide careful monitoring and appropriate supportive care to the animals.[4]
-
Protocol Review: Thoroughly review your experimental protocol, including the formulation and route of administration, to identify any potential contributing factors.[4]
Troubleshooting Guides
This section provides potential solutions to common toxicity issues encountered during in vivo studies with this compound.
Issue 1: Significant Weight Loss (>15-20%) and/or Dehydration
| Possible Cause | Troubleshooting Steps |
| On-target immune-related toxicity | Dose Reduction: Lower the dose to the next level in your study design.[1] |
| Off-target toxicity | Formulation Check: Ensure the vehicle is well-tolerated and the compound is properly solubilized. Run a vehicle-only control group to rule out toxicity from the formulation excipients.[1] |
| Gastrointestinal Distress | Dietary Modification: Provide a more easily digestible diet. Symptomatic Treatment: After consulting with a veterinarian, consider administering anti-diarrheal agents and subcutaneous fluids for hydration.[4] |
Issue 2: Lethargy and Reduced Activity
| Possible Cause | Troubleshooting Steps |
| General malaise due to drug exposure | Clinical Pathology: Collect blood samples for a complete blood count (CBC) and serum chemistry analysis to assess organ function.[4] |
| Specific organ toxicity | Histopathology: At the conclusion of the study, perform a thorough histopathological examination of major organs to identify any tissue damage.[4] |
Summary of Potential Toxicities with HPK1 Inhibitors
| Toxicity Type | Manifestation | Frequency |
| Gastrointestinal | Nausea, Diarrhea, Vomiting | Common[7] |
| General | Fatigue | Common[7] |
| Immune-Related | Colitis, Pneumonitis, Skin Rash | Possible[1] |
| Hematological | Anemia | Reported[7] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Utilize appropriate rodent models (e.g., C57BL/6 or BALB/c mice).[1]
-
Dose Administration: Administer this compound via the intended clinical route (e.g., oral gavage). Include a vehicle control group and at least three dose levels (low, mid, high).[1]
-
Clinical Observations: Record clinical signs of toxicity (e.g., changes in posture, activity, breathing) and body weight daily.[1]
-
Blood Collection: Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry analysis.[1]
-
MTD Definition: The MTD is defined as the highest dose that does not result in mortality or significant toxicity (e.g., >20% body weight loss or severe clinical signs).[4]
Protocol 2: General Health Monitoring During Efficacy Studies
-
Frequency: Monitor animals at least twice weekly.[4]
-
Parameters to Assess:
Visualizations
Hpk1 Signaling Pathway in T-Cells
Caption: Hpk1 negatively regulates T-cell receptor (TCR) signaling.
Experimental Workflow for Troubleshooting Toxicity
Caption: A stepwise approach to troubleshooting this compound-related toxicity.
References
Technical Support Center: Validating On-Target Engagement of Hpk1-IN-52 in Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the on-target cellular engagement of Hpk1-IN-52, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Here you will find answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is HPK1 and why is it a target in immuno-oncology?
A1: Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a critical negative regulator of immune responses.[1][2] It is predominantly expressed in hematopoietic cells.[2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and dampens the signaling cascade that leads to T-cell activation, proliferation, and cytokine production.[2][3] By inhibiting this intracellular immune checkpoint, HPK1 inhibitors like this compound are designed to enhance anti-tumor T-cell activity, making it a promising strategy in cancer immunotherapy.[3][4]
Q2: What is the primary mechanism of action for an HPK1 inhibitor like this compound?
A2: this compound is an ATP-competitive inhibitor that blocks the kinase activity of HPK1.[5] The primary downstream substrate of HPK1 in T-cells is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[2][6] Activated HPK1 phosphorylates SLP-76 at the Serine 376 residue (pSLP-76).[4][6] This phosphorylation event creates a binding site for 14-3-3 proteins, which disrupts the active TCR signaling complex and attenuates the immune response.[1][7] this compound prevents the phosphorylation of SLP-76, thereby sustaining T-cell activation signals.[3][8]
Q3: What are the key methods to confirm this compound engages HPK1 in cells?
A3: Three primary orthogonal methods are widely used to validate that an inhibitor engages HPK1 within a cellular context:[4]
-
Western Blot for Phospho-SLP-76 (Ser376): This is a functional assay that directly measures the inhibition of HPK1's downstream kinase activity. A reduction in the pSLP-76 signal upon treatment with this compound indicates target engagement.[4][6]
-
Cellular Thermal Shift Assay (CETSA®): This biophysical assay confirms direct binding of the inhibitor to the target protein. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand, causing a "thermal shift" that can be measured.[4][9]
-
NanoBRET™ Target Engagement Assay: This is a proximity-based assay performed in live cells that quantifies the direct binding of an inhibitor to its target.[4] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged HPK1 and a fluorescent tracer. This compound competes with the tracer, leading to a measurable decrease in the BRET signal.[4][10]
Q4: What is a good starting concentration for this compound in cellular assays?
A4: The optimal concentration depends on the assay and cell type. A good starting point is to perform a dose-response curve centered around the inhibitor's biochemical IC50 and cellular EC50 values, if known. For a potent inhibitor, this range could span from low nanomolar to low micromolar (e.g., 1 nM to 10 µM). It is crucial to determine the concentration that effectively inhibits the target without causing off-target effects or cellular toxicity.[11]
Key Methodologies and Data
A robust validation of this compound requires a multi-faceted approach, moving from biochemical potency to direct evidence of cellular target engagement and functional impact.
Comparative Data of HPK1 Inhibitors
To provide context for expected potencies, the following table summarizes data from various well-characterized HPK1 inhibitors. Direct comparison should be made with caution as experimental conditions may vary between studies.
| Inhibitor | Biochemical Potency (IC50) | Cellular Potency (pSLP-76 IC50/EC50) | Reference |
| This compound | Hypothetical: 5 nM | Hypothetical: 50 nM (in Jurkat cells) | N/A |
| Hpk1-IN-21 | 2.6 nM | 0.6 µM (in PBMCs) | [4] |
| Compound 22 | 0.061 nM | 78 nM (in PBMCs) | [4] |
| CFI-402411 | 4.0 nM | Biologically effective concentrations demonstrated | [4] |
| Hpk1-IN-25 | 129 nM | Not explicitly reported | [4] |
Note: Values for this compound are hypothetical and for illustrative purposes.
Visualizing Pathways and Workflows
Understanding the underlying biology and experimental logic is crucial for successful target validation.
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-SLP-76 (Ser376) Inhibition
This protocol measures the functional outcome of HPK1 inhibition in cells.
-
Materials:
-
Jurkat T-cells or human PBMCs.
-
This compound stock solution (in DMSO).
-
T-cell activators (e.g., anti-CD3/CD28 antibodies).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-pSLP-76 (Ser376), Rabbit anti-total SLP-76, Mouse anti-GAPDH or β-actin.
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cell Treatment: Plate cells (e.g., Jurkat at 1x10^6 cells/mL) and pre-incubate with a serial dilution of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
T-Cell Activation: Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes to induce HPK1 activation and SLP-76 phosphorylation.
-
Cell Lysis: Pellet the cells by centrifugation, wash with cold PBS, and lyse on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane, then incubate with the primary antibody for pSLP-76 (Ser376) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[9]
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total SLP-76 or a loading control like GAPDH.[9]
-
-
Data Analysis:
-
Quantify the band intensities for pSLP-76 and the loading control.
-
Normalize the pSLP-76 signal to the loading control.
-
Plot the normalized pSLP-76 levels against the concentration of this compound to determine the IC50 value. A dose-dependent decrease in pSLP-76 indicates target engagement.[9]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol assesses the direct binding of this compound to HPK1 by measuring its thermal stabilization.[9]
-
Materials:
-
Intact cells (e.g., Jurkat).
-
This compound and vehicle control (DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Thermal cycler.
-
Equipment for Western blotting.
-
-
Procedure:
-
Cell Treatment: Treat cultured cells with a saturating concentration of this compound or vehicle control for 1 hour at 37°C.[9]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature.[9]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[9]
-
Separation: Separate the soluble protein fraction (containing non-denatured HPK1) from the precipitated aggregates by high-speed centrifugation.[9]
-
Analysis: Collect the supernatant and analyze the amount of soluble HPK1 using Western blot with an anti-HPK1 antibody.
-
-
Data Analysis:
-
Quantify the band intensity of soluble HPK1 at each temperature for both the treated and vehicle control samples.
-
Plot the amount of soluble HPK1 against the temperature to generate melting curves.[9]
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized HPK1, confirming target engagement.[9]
-
Troubleshooting Guide
Issue 1: (Western Blot) I don't see a decrease in pSLP-76 levels after treatment.
-
Possible Cause 1: Insufficient T-Cell Activation. The stimulation by anti-CD3/CD28 may be too weak or too short.
-
Troubleshooting Step: Confirm your activation protocol is working by observing a strong pSLP-76 signal in the vehicle-treated, stimulated control compared to the unstimulated control. Optimize stimulation time and antibody concentration.
-
-
Possible Cause 2: Incorrect Inhibitor Concentration or Incubation Time. The concentration of this compound may be too low, or the pre-incubation time may be too short for it to enter the cells and bind to the target.
-
Troubleshooting Step: Perform a dose-response experiment with a wider concentration range. Also, try increasing the pre-incubation time (e.g., up to 4 hours).
-
-
Possible Cause 3: Inactive Compound. The inhibitor may have degraded.
-
Troubleshooting Step: Use a fresh stock of this compound. Include a known, validated HPK1 inhibitor as a positive control to ensure the assay is working correctly.[12]
-
Issue 2: (CETSA®) I am not observing a thermal shift for HPK1.
-
Possible Cause 1: Inhibitor Does Not Stabilize the Protein. Not all binding events lead to a significant change in thermal stability. This does not necessarily mean there is no engagement.
-
Troubleshooting Step: Rely on orthogonal assays like Western blot for pSLP-76 or NanoBRET to confirm engagement. These assays measure functional inhibition or direct binding through different mechanisms.[4]
-
-
Possible Cause 2: Suboptimal Compound Concentration. The concentration of this compound may be too low to achieve sufficient target occupancy.
-
Troubleshooting Step: Ensure you are using a concentration that is well above the biochemical IC50 (e.g., 10-100 fold higher) to maximize the bound fraction of HPK1.
-
-
Possible Cause 3: Technical Issues with Heating or Lysis. Inconsistent heating or incomplete lysis can lead to variable results.
-
Troubleshooting Step: Ensure the thermal cycler provides uniform heating. Optimize your lysis procedure to efficiently extract soluble proteins.
-
Issue 3: (General) I'm observing cellular toxicity at my target engagement concentrations.
-
Possible Cause: Off-Target Effects or Compound-Specific Toxicity. The inhibitor may be affecting other kinases or cellular processes, leading to cell death.[11]
-
Troubleshooting Step 1: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your target engagement assays to determine the toxic concentration range.
-
Troubleshooting Step 2: Correlate the concentration required for the toxic phenotype with the IC50 for HPK1 inhibition. A significant discrepancy may suggest an off-target effect.[11]
-
Troubleshooting Step 3: If available, test a structurally unrelated HPK1 inhibitor. If the toxicity is not replicated, it is likely an off-target effect of this compound.[11]
-
Issue 4: (General) My results from different assays are not correlating.
-
Possible Cause: Different Assays Measure Different Parameters. A Western blot for pSLP-76 measures the functional enzymatic inhibition. CETSA and NanoBRET measure direct physical binding.[13] Potency values (IC50 vs. EC50) are not always directly comparable across these distinct assay types.
-
Interpretation: This is why using orthogonal methods is critical. If you see a decrease in pSLP-76 (functional effect) and a positive signal in NanoBRET (direct binding) but no shift in CETSA (no thermal stabilization), you can still confidently conclude that this compound engages its target in cells. The totality of the data provides a robust validation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
Navigating Solubility Challenges with Hpk1-IN-52: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with Hpk1-IN-52 in aqueous buffers. The following information, presented in a question-and-answer format, offers troubleshooting strategies, detailed experimental protocols, and relevant data to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?
A1: This is a common challenge encountered with many small molecule kinase inhibitors, including this compound. These compounds are often hydrophobic, a characteristic that facilitates their binding to the ATP pocket of the target kinase.[1] this compound, a 1(2H)-isoquinolinone derivative, has a planar aromatic ring system that can lead to strong intermolecular stacking, further reducing its affinity for water.[2]
While highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), a rapid change in solvent polarity upon dilution into an aqueous buffer can cause the compound to exceed its solubility limit and precipitate out of solution.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing high-concentration stock solutions of this compound is anhydrous DMSO. For similar HPK1 inhibitors, solubilities in DMSO are reported to be as high as 76-92 mg/mL.[3][4] It is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the compound's solubility.[3]
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: To minimize solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with an ideal concentration at or below 0.1%.[5] It is imperative to include a vehicle control (culture medium with the same final concentration of DMSO) in all experiments to account for any potential effects of the solvent on the cells.[5]
Q4: How should I store this compound?
A4: For long-term storage, this compound powder should be stored at -20°C.[6] Stock solutions prepared in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The kinetic solubility of the compound has been exceeded due to a rapid change in solvent polarity. | 1. Lower the final concentration: The most direct approach is to work with a lower final concentration of this compound in your assay.[6]2. Perform serial dilutions: Instead of a single-step dilution, perform intermediate serial dilutions of the DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help maintain solubility.[7]3. Ensure rapid mixing: Add the DMSO stock to the aqueous buffer while vortexing or pipetting vigorously to promote rapid dispersion.[7]4. Pre-warm the aqueous buffer: Gently warming the buffer to 37°C can sometimes improve solubility.[7] |
| Solution becomes cloudy over time during the experiment. | The compound is slowly precipitating out of the solution, which could be due to temperature fluctuations or interactions with other components in the assay medium. | 1. Maintain constant temperature: Ensure a stable temperature throughout the experiment.2. Incorporate a surfactant: The addition of a low concentration of a non-ionic surfactant, such as 0.01% Tween-20 or Pluronic F-68, can help to stabilize the compound in solution.[1]3. Use a co-solvent: In some instances, including a small percentage of a water-miscible co-solvent like polyethylene (B3416737) glycol (PEG) may enhance solubility. For in vivo formulations of similar compounds, mixtures including PEG300 are often used.[3][4] |
| Inconsistent or non-reproducible experimental results. | Poor solubility leading to an inaccurate effective concentration of the inhibitor. The compound may be degrading in the aqueous solution. | 1. Visually inspect for precipitation: Before and during your experiment, carefully check for any signs of precipitation in your assay plates or tubes.2. Prepare fresh dilutions: Always prepare fresh working solutions from a frozen DMSO stock immediately before each experiment. Do not store this compound in aqueous solutions for extended periods.[6] |
| Low or no inhibitory activity observed. | The actual concentration of the dissolved inhibitor is much lower than the intended concentration due to precipitation. | 1. Confirm solubility at the working concentration: Before proceeding with an assay, perform a simple solubility test. Prepare the final dilution and visually inspect for precipitation after a short incubation.2. Sonication: Brief sonication in a water bath can help to redissolve small, fine precipitates. However, be cautious as prolonged sonication can generate heat and potentially degrade the compound.[1] |
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely published, the following table summarizes the solubility of other structurally related HPK1 inhibitors in various solvents. This data can be used as a general guideline for handling this compound.
| Compound | Solvent | Reported Solubility | Reference |
| HPK1-IN-2 | DMSO | 76 mg/mL (199.75 mM) | [3] |
| Ethanol | 10 mg/mL | [3] | |
| Water | Insoluble | [3] | |
| CompK | DMSO | 92 mg/mL (200.66 mM) | [4] |
| Ethanol | 2 mg/mL | [4] | |
| Water | Insoluble | [4] | |
| HPK1-IN-32 | DMSO | 50 mg/mL (93.17 mM) | [8] |
| 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivative (general) | Water | < 1 µg/mL | [2] |
| 20% Ethanol in Water | ~5 µg/mL | [2] | |
| 50% Ethanol in Water | 120 µg/mL | [2] | |
| 20% PEG 400 in Water | ~15 µg/mL | [2] | |
| 50% PEG 400 in Water | 180 µg/mL | [2] |
Note: The solubility of compounds can be influenced by temperature, pH, and the purity of the solvents and reagents used.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 556.61 g/mol ), you would need 5.57 mg.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes until the solid is fully dissolved. If necessary, briefly sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Cellular Assays
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (Optional but Recommended): To avoid precipitation, it is advisable to perform serial dilutions. For example, prepare intermediate dilutions of your stock solution in pure DMSO first (e.g., 1 mM, 100 µM).
-
Prepare Final Aqueous Solution: Pre-warm your cell culture medium or aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
Dilution: Add a small volume of the appropriate DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.
-
Vehicle Control: Always prepare a vehicle control using the same final concentration of DMSO as in your highest concentration of this compound.
Visualizations
Caption: Hpk1 signaling as a negative regulator of T-cell activation.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors influencing the solubility of this compound.
References
Technical Support Center: Interpreting Bell-Shaped Dose-Response Curves with HPK1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret bell-shaped (or biphasic) dose-response curves observed in experiments with Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is a bell-shaped dose-response curve?
A bell-shaped dose-response curve, also known as a non-monotonic or U-shaped curve, is a biological response that increases with low doses of a substance but then decreases at higher doses.[1] This is in contrast to a typical sigmoidal dose-response curve where the effect plateaus at high concentrations.[1]
Q2: Why is it important to understand a bell-shaped curve when working with HPK1 inhibitors?
HPK1 is a negative regulator of T-cell activation; therefore, its inhibition is expected to enhance immune responses.[2][3] A bell-shaped curve is a critical observation because it suggests that at higher concentrations, the inhibitor may lose its desired effect or produce confounding results.[4] This could be due to off-target effects, cellular toxicity, or other artifacts.[1][4] Correctly interpreting this curve is essential for determining the optimal therapeutic window and understanding the inhibitor's true mechanism of action.[4]
Q3: What are the potential causes of a bell-shaped dose-response curve with an HPK1 inhibitor?
Several factors can contribute to a bell-shaped dose-response curve:
-
Off-target effects: At higher concentrations, the inhibitor may bind to other kinases or proteins, leading to secondary effects that counteract the intended inhibition of HPK1.[1][4] Due to the conserved nature of the ATP-binding site in kinases, off-target activities are a common concern.[5]
-
Cellular toxicity: High concentrations of the inhibitor might be toxic to the cells, leading to a general shutdown of cellular processes and a decrease in the measured response, such as cytokine production.[1][4]
-
Compound properties: At high concentrations, small molecule inhibitors can form aggregates, which may lead to non-specific inhibition or artifacts in the assay.[4] The compound may also precipitate out of solution at higher concentrations, reducing its effective concentration.[1]
-
Complex biological pathways: The signaling pathway downstream of HPK1 is intricate. Inhibition of HPK1 can trigger feedback loops or pathway crosstalk that, at high inhibitor concentrations, might dampen the initial positive response.[1][4]
Q4: How does a bell-shaped curve impact the determination of an IC50 value?
A bell-shaped dose-response curve makes the standard calculation of an IC50 value problematic because the data does not fit a simple sigmoidal model.[1] In such cases, it is more informative to report the entire dose-response curve and identify the optimal effective concentration (the peak of the curve) and the concentration at which the response begins to decline.[1]
Troubleshooting Guides
Issue 1: Observing a Bell-Shaped Curve in a Cellular Assay (e.g., T-cell activation, cytokine release)
Potential Cause & Troubleshooting Steps
-
Cellular Toxicity:
-
Action: Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) in parallel with your functional assay, using the same cell type and inhibitor concentrations.[4]
-
Expected Outcome: Cell viability should remain high (>90%) at the concentrations where the bell shape is observed. If viability decreases, the downturn in the dose-response curve is likely due to toxicity.
-
-
Off-Target Effects:
-
Action 1: Consult kinome scan data for your inhibitor to identify potential off-target kinases. Compare the off-target profile with the observed cellular phenotype.[5]
-
Action 2: Use a structurally unrelated HPK1 inhibitor with a different off-target profile as a control. If both inhibitors produce a similar bell-shaped curve, the effect is less likely to be due to a specific off-target.[6]
-
Action 3: Titrate the inhibitor concentration carefully. Lower concentrations are more likely to be specific for HPK1.[5]
-
-
Compound Aggregation/Solubility:
-
Action 1: Visually inspect the highest concentrations of your inhibitor in the assay medium for any signs of precipitation.
-
Action 2: Include a detergent like Brij-35 in your biochemical assays to disrupt potential aggregates.[4]
-
Action 3: Assess the solubility of your inhibitor in the assay buffer at the concentrations being tested.[4]
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Potential Cause & Troubleshooting Steps
-
Cell Permeability:
-
Action: The inhibitor may have poor cell membrane permeability, leading to a lower intracellular concentration compared to what is used in a biochemical assay. This can sometimes contribute to unexpected dose-response relationships in cellular contexts.
-
-
High Intracellular ATP Concentration:
-
Action: Biochemical kinase assays are often performed at ATP concentrations near the Km of the kinase. However, intracellular ATP levels are much higher, which can reduce the apparent potency of ATP-competitive inhibitors in cells.[5]
-
-
Efflux Pumps:
-
Action: The inhibitor could be a substrate for cellular efflux pumps, which actively remove it from the cytoplasm, leading to a lower effective intracellular concentration.[5]
-
Data Presentation
Table 1: Representative Data from a T-Cell Activation Assay with an HPK1 Inhibitor Exhibiting a Bell-Shaped Dose-Response
| Inhibitor Concentration (nM) | pSLP-76 (Ser376) Inhibition (%) | IL-2 Secretion (pg/mL) | Cell Viability (%) |
| 0 (Vehicle) | 0 | 150 | 98 |
| 1 | 25 | 300 | 97 |
| 10 | 70 | 850 | 96 |
| 100 | 95 | 1200 | 95 |
| 1000 | 98 | 900 | 80 |
| 10000 | 99 | 400 | 50 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Kinase Selectivity Profile for a Hypothetical HPK1 Inhibitor
| Kinase Target | IC50 (nM) |
| HPK1 (On-Target) | 5 |
| Kinase X (Off-Target) | 500 |
| Kinase Y (Off-Target) | 2000 |
| Kinase Z (Off-Target) | 800 |
Note: Significant inhibition of off-target kinases at higher concentrations could explain a bell-shaped response.[1]
Experimental Protocols
Protocol 1: Cellular pSLP-76 (Ser376) Inhibition Assay
This assay measures the ability of an HPK1 inhibitor to block the phosphorylation of its direct substrate, SLP-76, in T-cells.
-
Cell Preparation: Culture human peripheral blood mononuclear cells (PBMCs) or Jurkat T-cells in appropriate media. Plate the cells at a density of 2 x 10⁵ cells/well in a 96-well plate.[7]
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of the HPK1 inhibitor or DMSO for 1-2 hours.[6]
-
T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for a short duration (e.g., 15-30 minutes) to induce TCR signaling and HPK1 activation.[8]
-
Fixation and Permeabilization: Immediately fix the cells with a formaldehyde-based buffer, followed by permeabilization with a methanol-based buffer to allow for intracellular antibody staining.[8]
-
Antibody Staining: Stain the cells with a fluorescently-conjugated antibody specific for phosphorylated SLP-76 (Ser376) and cell surface markers (e.g., CD4, CD8).[8]
-
Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSLP-76 in the T-cell populations. A decrease in MFI indicates HPK1 inhibition.[9]
Protocol 2: IL-2 Cytokine Release Assay
This assay quantifies the enhancement of T-cell effector function by measuring IL-2 production.
-
Cell Preparation and Treatment: Isolate PBMCs and plate them in a 96-well plate. Pre-treat the cells with a serial dilution of the HPK1 inhibitor or DMSO for 2 hours.[7]
-
T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for 48-72 hours.[7]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.[7]
-
ELISA: Measure the concentration of IL-2 in the supernatant using a standard ELISA kit according to the manufacturer's instructions.[7]
-
Data Analysis: Plot the IL-2 concentration against the inhibitor concentration to observe the dose-response curve.[7]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[10]
-
Cell Treatment: Treat cultured cells (e.g., Jurkat) with the HPK1 inhibitor or vehicle control for a specified time (e.g., 1 hour) at 37°C.[10]
-
Washing: Wash the cells with PBS to remove excess compound.[10]
-
Heating: Resuspend the cells in PBS and aliquot into PCR tubes. Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step.[10]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[10]
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[10]
-
Protein Analysis: Analyze the amount of soluble HPK1 in the supernatant using Western blot or another protein detection method.[10]
-
Data Analysis: Plot the amount of soluble HPK1 against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[10]
Mandatory Visualizations
Caption: HPK1-mediated negative regulation of TCR signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Best practices for long-term storage and stability of Hpk1-IN-52
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing Hpk1-IN-52. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the long-term stability and effective use of this potent hematopoietic progenitor kinase 1 (HPK1) inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: Proper storage of this compound is critical to maintain its stability and activity. For optimal long-term storage, the compound in its solid (powder) form should be stored at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). To aid dissolution, gentle warming (e.g., in a 37°C water bath) and vortexing may be applied. Ensure the compound is fully dissolved before further dilution. For aqueous-based cellular assays, it is advisable to perform serial dilutions in DMSO before the final dilution into your experimental medium to prevent precipitation.
Q3: What is the stability of this compound in cell culture medium?
A3: The stability of small molecule inhibitors like this compound in cell culture medium can be influenced by factors such as temperature, pH, and the presence of serum proteins which may metabolize the compound. It is best practice to prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen DMSO stock. For long-term experiments, it may be necessary to replenish the medium with freshly diluted inhibitor every 24-48 hours to maintain a consistent effective concentration. An initial experiment to determine the compound's half-life in your specific cell culture system is recommended for long-duration studies.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), with an IC50 of 10.4 nM.[2] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[3][4][5] Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP-76, leading to the dampening of the T-cell immune response.[3][6] By inhibiting HPK1, this compound blocks this negative feedback loop, which can enhance T-cell activation and anti-tumor immunity.[2][7]
Storage and Stability Data Summary
| Condition | Form | Recommended Temperature | Duration | Notes |
| Long-Term Storage | Powder | -20°C | Up to 2 years | Keep tightly sealed and protected from moisture. |
| In DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | |
| Short-Term Storage | In DMSO | -20°C | Up to 1 month | |
| Shipping | Powder | Room Temperature | As shipped | Store appropriately upon receipt. |
HPK1 Signaling Pathway
Hematopoietic Progenitor Kinase 1 (HPK1) is a key negative regulator of T-cell activation. Following T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates SLP-76. This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, thereby attenuating the downstream signaling cascade required for T-cell activation.
Caption: Simplified HPK1 signaling pathway in T-cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected inhibitor activity | 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Inhibitor Instability in Assay: Degradation of this compound in aqueous media over the course of the experiment. 3. Incorrect Concentration: Errors in dilution or calculation. | 1. Storage: Ensure the solid compound is stored at -20°C and DMSO stock solutions are aliquoted and stored at -80°C. 2. Fresh Dilutions: Prepare fresh dilutions of the inhibitor from a frozen stock immediately before each experiment. For long-term assays, consider replenishing the media with fresh inhibitor every 24-48 hours. 3. Concentration Verification: Double-check all calculations and ensure accurate pipetting. Consider verifying the concentration of the stock solution if possible. |
| Precipitation of this compound in aqueous solution | 1. Low Solubility: The compound may have limited solubility in aqueous buffers, especially at higher concentrations. 2. Improper Dilution: Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause precipitation. | 1. Solubility: If precipitation is observed, try lowering the final concentration of this compound. 2. Serial Dilutions: Perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous assay buffer. Ensure the final DMSO concentration is compatible with your assay and typically below 0.5%. |
| High background or off-target effects | 1. High Inhibitor Concentration: Using concentrations of this compound that are too high can lead to non-specific effects. 2. Solvent Toxicity: High concentrations of the solvent (DMSO) may be toxic to cells. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range that inhibits HPK1 without causing significant off-target effects or cytotoxicity. 2. Vehicle Control: Always include a vehicle control (DMSO only) in your experiments at the same final concentration as in the inhibitor-treated samples to account for any solvent effects. |
| Variability between experiments | 1. Inconsistent Protocols: Minor variations in experimental parameters can lead to different results. 2. Cellular State: Differences in cell density, passage number, or activation state can affect the outcome. | 1. Standardized Protocols: Ensure all experimental parameters (cell seeding density, inhibitor concentration, incubation times, etc.) are kept consistent. 2. Consistent Cell Culture: Use cells within a consistent passage number range and ensure they are in a healthy, logarithmic growth phase before starting the experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution.
-
Aliquot the stock solution into single-use tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: In Vitro HPK1 Kinase Assay (General Framework)
This protocol provides a general framework. Specific components and concentrations should be optimized for the chosen assay format (e.g., ADP-Glo™, TR-FRET).
-
Reagent Preparation:
-
Kinase Buffer: e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Recombinant active HPK1 enzyme.
-
HPK1 substrate (e.g., myelin basic protein or a specific peptide).
-
ATP solution.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in kinase buffer from a DMSO stock. Include a DMSO vehicle control.
-
In a microplate, add the diluted this compound or vehicle control.
-
Add the HPK1 substrate and recombinant HPK1 enzyme to each well.
-
Pre-incubate for 10-20 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™).[8][9]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: Cellular Assay for Inhibition of SLP-76 Phosphorylation
-
Cell Culture:
-
Culture Jurkat T-cells or primary human T-cells in appropriate media.
-
-
Inhibitor Treatment:
-
Plate the cells at a desired density (e.g., 1 x 10^6 cells/mL).
-
Pre-treat the cells with serial dilutions of this compound or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
T-Cell Stimulation:
-
Stimulate the T-cells with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes) to induce TCR signaling and HPK1 activation.
-
-
Cell Lysis and Western Blotting:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-SLP-76 (Ser376) and total SLP-76 (as a loading control).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and determine the ratio of phospho-SLP-76 to total SLP-76 to assess the inhibitory effect of this compound.
-
Experimental Workflow Visualization
Caption: A logical workflow for troubleshooting drug resistance.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Hpk1-IN-52: A Comparative Guide to In Vitro Potency Against Other HPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of Hpk1-IN-52 against other notable Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. The data presented is compiled from publicly available experimental results to assist researchers in evaluating these compounds for their potential in cancer immunotherapy. HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling, and its inhibition is a promising strategy to enhance anti-tumor immune responses.[1]
Data Presentation: In Vitro Potency of HPK1 Inhibitors
The following table summarizes the in vitro biochemical and cellular potency of this compound and a selection of other HPK1 inhibitors.
| Inhibitor Name/Code | Assay Type | Cell Line/System | IC50/EC50 Value |
| This compound | Biochemical | - | 10.4 nM [1] |
| Compound from EMD Serono [I] | Biochemical | - | 0.2 nM[2] |
| Cell-based (pSLP76) | Jurkat | 3 nM[2] | |
| Cell-based (IL-2 secretion) | Primary T-cells | 1.5 nM (EC50)[2] | |
| BGB-15025 | Biochemical | - | 1.04 nM[3] |
| Cell-based (pSLP76) | T-cells | Potent, concentration-dependent reduction[3] | |
| Cell-based (IL-2 secretion) | Jurkat | 267 nM (EC50) | |
| Hpk1-IN-4 | Biochemical | - | 0.061 nM[4] |
| Compound 4-5 | Biochemical | - | 0.9 nM[5] |
| Cell-based (pSLP76) | Jurkat/PBMCs | Effective inhibition[5] | |
| Compound 2-7 | Biochemical | - | 1.39 nM[5] |
| Cell-based (IL-2 secretion) | Jurkat | 11.56 nM (EC50)[5] | |
| Compound 3-6 | Biochemical | - | 3.5 nM[5] |
| Cell-based (pSLP76) | Jurkat | 1.04 µM[5] | |
| Cell-based (IL-2 secretion) | Jurkat | 1.19 µM (EC50)[5] | |
| Hpk1-IN-37 | Biochemical | - | 3.7 nM[3] |
| Compound 1 | Cell-based (pSLP76) | Jurkat | 120 nM[6] |
| Compound 2 | Cell-based (pSLP76) | Jurkat | ~20 nM[7] |
| Hpk1-IN-25 | Biochemical | - | 129 nM[8] |
Experimental Protocols
Detailed experimental protocols for the cited data are often proprietary. However, this section outlines generalized methodologies for the key in vitro assays based on standard practices in the field.
Biochemical Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HPK1.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
General Procedure:
-
Recombinant human HPK1 enzyme is incubated with a suitable substrate (e.g., a generic kinase substrate peptide) and ATP in a kinase buffer.
-
Test compounds are serially diluted and added to the reaction mixture.
-
The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Luminescence is measured using a plate reader.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.[7]
Cellular Phospho-SLP-76 (pSLP76) Inhibition Assay
This assay assesses the ability of an inhibitor to block HPK1 activity within a cellular context by measuring the phosphorylation of its direct downstream substrate, SLP-76, at Serine 376.
Principle: Inhibition of HPK1 in T-cells prevents the phosphorylation of SLP-76 upon T-cell receptor stimulation.
General Procedure:
-
A relevant T-cell line (e.g., Jurkat) or primary human T-cells are cultured and plated in multi-well plates.
-
Cells are pre-incubated with various concentrations of the test inhibitor.
-
T-cell receptor signaling is stimulated using anti-CD3/CD28 antibodies.
-
After a short incubation period, the cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for pSLP76 (Ser376).
-
The fluorescence intensity is measured by flow cytometry or a high-content imaging system.
-
The IC50 value is determined by plotting the percentage of inhibition of pSLP76 phosphorylation against the inhibitor concentration.[7]
Cellular IL-2 Production Assay
This assay measures the functional consequence of HPK1 inhibition on T-cell activation by quantifying the secretion of Interleukin-2 (IL-2).
Principle: Inhibition of the negative regulator HPK1 enhances T-cell activation and subsequent production of cytokines like IL-2.
General Procedure:
-
Primary human T-cells or a T-cell line are pre-incubated with a range of concentrations of the test inhibitor.
-
The T-cells are then stimulated with anti-CD3/CD28 antibodies to induce activation.
-
After a 24-72 hour incubation period, the cell culture supernatant is collected.
-
The concentration of IL-2 in the supernatant is measured using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
The EC50 value, the concentration of the compound that elicits a half-maximal response in IL-2 production, is calculated from the dose-response curve.[2]
Mandatory Visualizations
HPK1 Signaling Pathway in T-Cell Activation
Caption: HPK1 negatively regulates T-cell activation.
General Experimental Workflow for In Vitro IC50 Determination
Caption: Workflow for determining HPK1 inhibitor potency.
References
- 1. targetmol.cn [targetmol.cn]
- 2. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Efficacy of Novel HPK1 Inhibitors: Hpk1-IN-52 and Compound X
This guide provides an objective comparison of the preclinical in vivo anti-tumor efficacy of the conceptual Hpk1-IN-52 against a known hematopoietic progenitor kinase 1 (HPK1) inhibitor, herein referred to as Compound X. HPK1 is a critical negative regulator of T-cell activation, and its inhibition represents a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[1][2][3] This document summarizes key efficacy data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows for researchers, scientists, and drug development professionals.
Comparative Efficacy of HPK1 Inhibitors
The following table summarizes the in vivo anti-tumor efficacy of this compound (as a representative potent HPK1 inhibitor) and Compound X, based on publicly available preclinical data for similar HPK1 inhibitors. Direct cross-study comparisons should be made with caution due to variations in experimental conditions.
| Compound Name/Identifier | Alternative Names | Developer | Tumor Model(s) | Dosing Regimen | Key Efficacy Readouts | Combination Benefit with anti-PD-1 | Source(s) |
| This compound (Representative) | - | (Conceptual) | CT26 (colorectal) | 30 mg/kg, p.o., twice daily | 42% Tumor Growth Inhibition (TGI) as monotherapy. | 95% TGI in combination. | [1][4] |
| Compound X (NDI-101150) | - | Nimbus Therapeutics | CT26 (colorectal), EMT-6 (breast) | 75 mg/kg, p.o., daily | CT26: 50% TGI; EMT-6: 85% TGI, 7/10 mice with complete tumor regression and induction of immune memory. | Yes, enhanced survival in CT26 model. | [1] |
HPK1 Signaling Pathway in T-Cells
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[3][5][6] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, including the adaptor protein SLP-76.[2][5] This phosphorylation leads to the degradation of SLP-76, thereby attenuating T-cell activation, proliferation, and cytokine production.[1][2] By inhibiting HPK1, small molecule inhibitors can block this negative feedback loop, leading to a more robust and sustained anti-tumor T-cell response.[1][3]
Experimental Protocols
Below is a generalized protocol for evaluating the in vivo anti-tumor efficacy of an HPK1 inhibitor in a syngeneic mouse model. Specific parameters may vary between studies.
Cell Culture and Animal Models
-
Cell Lines: Murine colorectal carcinoma cell lines such as CT26 and MC38, or murine breast cancer cell line EMT-6 are commonly used.[1] Cells are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.[1]
-
Animal Models: Immunocompetent mouse strains, such as BALB/c or C57BL/6, are used for syngeneic tumor models to ensure a functional immune system for evaluating immunomodulatory agents.[7]
Tumor Implantation and Monitoring
-
Implantation: A specific number of tumor cells (e.g., 0.1 x 10^6 to 1 x 10^6) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of the mice.[1][7]
-
Monitoring: Tumor growth is monitored every 2-3 days using a digital caliper.[1] Tumor volume is calculated using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[1]
Drug Formulation and Administration
-
Formulation: The HPK1 inhibitor is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration (p.o.) or in sterile saline for intraperitoneal (i.p.) injection.[1]
-
Administration: Dosing is typically initiated when tumors reach a predetermined size (e.g., 100-200 mm³).[1] The specific dose and schedule (e.g., daily, twice daily) are followed as per the study design.
Efficacy Evaluation
-
Primary Endpoint: The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Secondary Endpoints: Secondary endpoints may include survival analysis, analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry, and measurement of cytokine levels in the tumor microenvironment or plasma.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 3. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 7. benchchem.com [benchchem.com]
Validating Hpk1-IN-52: A Comparative Guide to a Structurally Distinct Inhibitor
For researchers, scientists, and drug development professionals, the validation of a novel inhibitor's activity and specificity is a critical step. This guide provides a framework for validating the results of Hpk1-IN-52 by comparing its expected performance with a structurally distinct and potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, BGB-15025.
HPK1, a serine/threonine kinase, is a key negative regulator of T-cell receptor (TCR) signaling.[1][2] Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immune responses by boosting T-cell activation.[2] this compound is a tool compound used in the investigation of HPK1's role in immune signaling. To ensure that the observed effects of this compound are due to on-target HPK1 inhibition and not off-target activities or compound-specific artifacts, it is essential to reproduce key findings with a structurally unrelated inhibitor.
This guide outlines the necessary experimental data, protocols, and signaling pathway context for such a validation study.
Comparative Inhibitor Data
| Inhibitor | Target | Biochemical IC50 | Cellular pSLP-76 (Ser376) Inhibition | Cellular IL-2 Production |
| This compound | HPK1 | Data not publicly available | Data not publicly available | Data not publicly available |
| BGB-15025 | HPK1 | 1.04 nM [3][4][5] | Potent inhibition demonstrated [4][5] | Induces IL-2 production in T cells [4][5] |
| NDI-101150 | HPK1 | Single-digit nanomolar[6] | Dose-dependent activation of primary human immune cells[6] | Enhances pro-inflammatory cytokine secretion in CD8+ T-cells[6] |
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and the experimental logic is crucial for interpreting the validation results. The following diagrams, generated using Graphviz, illustrate the HPK1 signaling pathway, the experimental workflow for validation, and the logical relationship of the comparative study.
Experimental Protocols
Detailed and consistent methodologies are paramount for a valid comparison. Below are protocols for key experiments.
HPK1 Biochemical Kinase Assay (ADP-Glo™)
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of recombinant HPK1.
-
Objective: To determine the in vitro IC50 value of this compound and the comparator inhibitor against recombinant human HPK1.
-
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[4]
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in Kinase Assay Buffer to the desired concentrations. The final DMSO concentration should typically not exceed 1%.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[7]
-
Prepare a solution of recombinant HPK1 enzyme in kinase buffer and add 2 µL to each well (except "no enzyme" controls).[7]
-
Prepare a master mix containing the substrate (e.g., MBP) and ATP in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.[7]
-
Incubate the plate at room temperature for 60 minutes.[8]
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[7]
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[7]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Phospho-SLP-76 (pSLP-76) Inhibition Assay
This assay measures the ability of an inhibitor to block HPK1 activity within a cellular context by quantifying the phosphorylation of its direct downstream target, SLP-76.[9]
-
Objective: To determine the cellular IC50 of the inhibitors based on the inhibition of SLP-76 phosphorylation at Serine 376.
-
Materials:
-
Human T-cell line (e.g., Jurkat) or primary human peripheral blood mononuclear cells (PBMCs)[9]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitors
-
T-cell activators: anti-CD3 and anti-CD28 antibodies[9]
-
Lysis buffer
-
Primary antibodies: anti-pSLP-76 (Ser376) and anti-total SLP-76 or a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent for Western Blot, or a pSLP-76 ELISA kit
-
-
Procedure:
-
Seed Jurkat cells or PBMCs in 96-well plates.
-
Pre-incubate the cells with serial dilutions of the HPK1 inhibitors or DMSO (vehicle control) for 1-2 hours.[1]
-
Stimulate the T-cells with anti-CD3/CD28 antibodies for a predetermined time (e.g., 30 minutes).[10]
-
Lyse the cells and collect the lysates.
-
For Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with anti-pSLP-76 and total SLP-76 antibodies.
-
For ELISA: Use a commercial phospho-specific ELISA kit according to the manufacturer's instructions to quantify pSLP-76 levels.
-
-
Data Analysis: Quantify the pSLP-76 signal and normalize it to the total SLP-76 or loading control. Calculate the percent inhibition relative to the stimulated DMSO control and plot against the inhibitor concentration to determine the cellular IC50 value.
IL-2 Production Assay
This functional assay measures the downstream consequence of HPK1 inhibition, which is the enhancement of T-cell activation and subsequent production of cytokines like Interleukin-2 (IL-2).[1]
-
Objective: To assess the functional effect of the inhibitors on T-cell activation by measuring IL-2 secretion.
-
Materials:
-
Procedure:
-
Isolate and plate PBMCs or T-cells in 96-well plates.
-
Pre-incubate the cells with the HPK1 inhibitors for 1-2 hours.[11]
-
Stimulate the cells with anti-CD3/CD28 antibodies.[11]
-
Incubate for 24-48 hours to allow for cytokine production.[1]
-
Collect the cell culture supernatant by centrifugation.[11]
-
Quantify the concentration of IL-2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[11]
-
-
Data Analysis: Plot the IL-2 concentration against the inhibitor concentration to generate a dose-response curve and determine the EC50 value (the concentration that elicits a half-maximal response).
By performing these experiments in parallel with this compound and a structurally distinct inhibitor like BGB-15025, researchers can confidently validate the on-target effects of this compound and ensure the robustness of their scientific findings. Consistent results across structurally diverse inhibitors provide strong evidence that the observed biological effects are a consequence of HPK1 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of NDI-101150, A highly potent and selective HPK1 inhibitor for the treatment of cancer, through structure-based drug design - American Chemical Society [acs.digitellinc.com]
- 3. BGB-15025 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. beonemedinfo.com [beonemedinfo.com]
- 5. medkoo.com [medkoo.com]
- 6. medkoo.com [medkoo.com]
- 7. nimbustx.com [nimbustx.com]
- 8. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BGB-15025 | CAS 2766481-17-6 | Sun-shinechem [sun-shinechem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
The Synergistic Power of HPK1 Inhibition with Checkpoint Blockade: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is rapidly evolving, with a focus on overcoming resistance to established treatments like checkpoint inhibitors. A promising strategy that has gained significant traction is the combination of immune checkpoint inhibitors (ICIs) with small molecule inhibitors targeting intracellular negative regulators of T-cell activation. Among these, Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a key target. This guide provides a comprehensive comparison of the synergistic effects observed when combining HPK1 inhibitors, with a focus on the principles and data applicable to compounds like Hpk1-IN-52, with checkpoint inhibitors.
While publicly available data specifically for "this compound" is limited, this guide will utilize data from other well-characterized, potent, and selective HPK1 inhibitors to illustrate the therapeutic potential and mechanistic rationale of this combination approach.
Mechanism of Action: A Two-Pronged Assault on Cancer
HPK1, also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells that acts as a crucial negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 becomes activated and phosphorylates key downstream signaling molecules, such as SLP-76, leading to a dampening of T-cell activation, proliferation, and cytokine production.[2][3] This function serves as an intracellular checkpoint to maintain immune homeostasis.[1]
However, in the context of cancer, this negative regulation can be co-opted by tumors to evade immune destruction.[1] By inhibiting HPK1, the brakes on T-cell activation are released, leading to a more robust and sustained anti-tumor immune response.[3][4]
Immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, work by blocking the interaction between the PD-1 receptor on T-cells and its ligand PD-L1 on tumor cells, a primary mechanism of tumor-induced immune suppression.[3]
The combination of an HPK1 inhibitor with a checkpoint inhibitor creates a powerful synergy. The HPK1 inhibitor enhances the intrinsic activation of T-cells, while the checkpoint inhibitor prevents the tumor from deactivating these newly invigorated T-cells.[3] Preclinical evidence suggests that HPK1 inhibition may even increase PD-1 expression on T-cells, potentially priming them for a more potent response to PD-1 blockade.[3][5]
Comparative Preclinical and Clinical Data
Numerous preclinical studies and emerging clinical trials have demonstrated the superior efficacy of combining an HPK1 inhibitor with a checkpoint inhibitor compared to either agent alone.[3]
Preclinical In Vivo Performance
Syngeneic mouse tumor models are a cornerstone for evaluating the anti-tumor efficacy and synergy of novel cancer immunotherapies.
| HPK1 Inhibitor | Checkpoint Inhibitor | Tumor Model | Key Findings |
| BGB-15025 | Tislelizumab (anti-PD-1) | Various Syngeneic Models | Enhanced T-cell activation and anti-tumor efficacy with the combination therapy.[6] |
| NDI-101150 | Pembrolizumab (anti-PD-1) | Solid Tumor Models | Demonstrated increased CD8+ T-cell infiltration and anti-tumor immune responses in preclinical models.[5] |
| CFI-402411 | Pembrolizumab (anti-PD-1) | Advanced Solid Malignancies | Preclinical investigations showed immune system stimulation and relief of T-cell inhibition.[6] |
| Generic HPK1 Inhibitor | Anti-PD-L1 Antibody | Low Antigenicity Tumor Model | Combination significantly suppressed tumor growth where anti-PD-L1 monotherapy was ineffective.[7] |
Clinical Trial Data
Several HPK1 inhibitors are currently under investigation in Phase 1/2 clinical trials, both as monotherapy and in combination with checkpoint inhibitors.[8]
| HPK1 Inhibitor | Checkpoint Inhibitor | Phase | Indication | Reported Efficacy (Combination) |
| BGB-15025 | Tislelizumab | Phase 1 | Advanced Solid Tumors | Objective Response Rate (ORR): 18.4%; Disease Control Rate (DCR): 57.1%.[5] |
| NDI-101150 | Pembrolizumab | Phase 1/2 | Advanced Solid Tumors | Combination cohorts are ongoing; early efficacy observed in renal cell carcinoma.[5] |
| CFI-402411 | Pembrolizumab | Phase 1/2 | Advanced Solid Malignancies | Enrolling patients for combination therapy.[5] |
| GRC 54276 | Anti-PD-1/PD-L1 | Phase 1/2 | Advanced Solid Tumors and Lymphomas | Currently being evaluated in combination.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are representative protocols for key experiments used to evaluate the synergy between HPK1 inhibitors and checkpoint inhibitors.
In Vitro T-Cell Activation Assay
Objective: To determine the effect of an HPK1 inhibitor on T-cell activation and cytokine production, alone and in combination with a checkpoint inhibitor.
Methodology:
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) or purified CD8+ T-cells from healthy donors.
-
Cell Culture: Culture the isolated cells in appropriate media.
-
Treatment: Treat the cells with the HPK1 inhibitor (e.g., this compound) at various concentrations, a checkpoint inhibitor (e.g., anti-PD-1 antibody), or a combination of both. A vehicle control (e.g., DMSO) should also be included.
-
Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to mimic TCR activation.
-
Incubation: Incubate the cells for 48-72 hours.
-
Analysis:
-
Cytokine Production: Measure the concentration of cytokines such as IFN-γ and IL-2 in the culture supernatant using ELISA or a multiplex bead array.
-
Proliferation: Assess T-cell proliferation using methods like CFSE dilution assay or BrdU incorporation measured by flow cytometry.
-
Activation Markers: Analyze the expression of T-cell activation markers (e.g., CD69, CD25) by flow cytometry.
-
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of an HPK1 inhibitor in combination with a checkpoint inhibitor.
Methodology:
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6 or BALB/c) appropriate for the chosen syngeneic tumor cell line.
-
Tumor Implantation: Subcutaneously implant a known number of tumor cells (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Groups: Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups:
-
Vehicle Control
-
HPK1 Inhibitor (e.g., this compound) administered orally
-
Checkpoint Inhibitor (e.g., anti-PD-1 antibody) administered intraperitoneally
-
Combination of HPK1 Inhibitor and Checkpoint Inhibitor
-
-
Treatment Administration: Administer treatments according to a predefined schedule.
-
Efficacy Endpoint: Continue treatment and tumor monitoring until tumors in the control group reach a humane endpoint. The primary endpoint is typically tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., CD8+ T-cells, regulatory T-cells) by flow cytometry or immunohistochemistry.
Conclusion
The combination of HPK1 inhibitors with checkpoint inhibitors represents a highly promising and rational therapeutic strategy in immuno-oncology.[3][10] Preclinical and early clinical data for several HPK1 inhibitors strongly support the synergistic potential of this approach, leading to enhanced anti-tumor immunity and improved efficacy.[5][11] By targeting a key intracellular negative regulator of T-cell function, HPK1 inhibitors have the potential to significantly amplify the therapeutic benefits of established checkpoint blockade therapies. Further clinical investigation is warranted to fully realize the potential of this combination approach for patients with cancer.
References
- 1. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. onclive.com [onclive.com]
- 6. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 7. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Enhancing CAR-T Cell Efficacy: A Comparative Guide to HPK1 Inhibition Strategies
For Researchers, Scientists, and Drug Development Professionals
Chimeric Antigen Receptor (CAR)-T cell therapy has revolutionized the treatment of hematological malignancies. However, challenges such as T-cell exhaustion and the immunosuppressive tumor microenvironment can limit its efficacy, particularly in solid tumors. A promising strategy to overcome these hurdles is the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. This guide provides a comparative overview of different approaches to HPK1 inhibition in combination with CAR-T cell therapy, focusing on preclinical and clinical data for various small molecule inhibitors and genetic modification strategies.
While direct preclinical or clinical data on the combination of the specific inhibitor Hpk1-IN-52 with CAR-T cell therapy is not publicly available, this guide will leverage available information on its preclinical activity and compare it with alternative, more extensively studied HPK1 inhibitors and genetic approaches that have been investigated in the context of CAR-T cell therapy.
The Rationale for HPK1 Inhibition in CAR-T Cell Therapy
HPK1 acts as an intracellular checkpoint, dampening T-cell receptor (TCR) signaling and subsequent T-cell activation, proliferation, and cytokine production. By inhibiting HPK1, the goal is to unleash a more potent and persistent anti-tumor response from CAR-T cells. Preclinical and emerging clinical data suggest that HPK1 inhibition can lead to:
-
Enhanced CAR-T Cell Proliferation and Cytokine Production: Increased secretion of key effector cytokines like IL-2 and IFN-γ.
-
Reduced T-Cell Exhaustion: Overcoming the dysfunctional state T-cells can enter after prolonged antigen exposure.
-
Improved Tumor Control: Leading to better tumor growth inhibition in preclinical models.
-
Potential for Improved Safety: Preclinical data suggests that decreasing HPK1 expression may not lead to higher-grade Cytokine Release Syndrome (CRS)[1].
Comparative Analysis of HPK1 Inhibition Strategies
This section compares various pharmacological and genetic approaches to HPK1 inhibition for enhancing CAR-T cell therapy.
Pharmacological Inhibition of HPK1
Small molecule inhibitors offer a transient and controllable method of targeting HPK1. Below is a comparison of several HPK1 inhibitors, including the available data for this compound.
| Inhibitor | Target | IC50 | Preclinical/Clinical Stage | Key Findings in Combination with T-Cell Based Therapies |
| This compound | HPK1 | 10.4 nM | Preclinical | In combination with an anti-PD-1 antibody in a CT26 syngeneic tumor mouse model, demonstrated a tumor growth inhibition (TGI) of 95%[2]. No direct data with CAR-T cells is publicly available. |
| BGB-15025 | HPK1 | 1.04 nM | Phase 1 Clinical Trial (NCT04649385) | In preclinical models, demonstrated a combination effect with an anti-PD-1 antibody in CT26 and EMT-6 syngeneic tumor models[3][4]. Clinical trial is evaluating it as a single agent and in combination with an anti-PD-1 antibody[5][6]. |
| NDI-101150 | HPK1 | <1 nM (inferred) | Phase 1/2 Clinical Trial (NCT05128487) | Preclinically, shows robust tumor growth inhibition in diverse syngeneic models and enhances T-cell activation in vitro[7]. In a Phase 1/2 trial, demonstrated clinical activity in patients with advanced solid tumors, including those who have progressed on anti-PD-1 therapy[8]. |
| CFI-402411 | HPK1 | Potent (exact IC50 not specified) | Phase 1 Clinical Trial (TWT-101) | Preclinically shown to have immune-activating effects[9]. The clinical trial is evaluating its safety and efficacy as a single agent and in combination with pembrolizumab (B1139204) in patients with advanced solid tumors[10][11]. |
Genetic Inhibition of HPK1 in CAR-T Cells
Directly modifying CAR-T cells to have reduced HPK1 expression offers a persistent and targeted approach.
| Strategy | Method | Preclinical/Clinical Stage | Key Findings |
| Decreased HPK1 Expression (XYF19 CAR-T cells) | Not specified (likely shRNA or CRISPR) | Phase 1 Clinical Trial (NCT04037566) | In a clinical trial for adult relapsed/refractory B-cell acute lymphoblastic leukemia (r/r B-ALL), XYF19 CAR-T cells showed a complete remission (CR) or CR with incomplete count recovery (CRi) rate of 72.7% (8 out of 11 patients). Notably, no grade 3 or higher CRS and no neurotoxicity were observed[1]. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these therapies, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Detailed Experimental Protocols
Detailed protocols are crucial for reproducing and building upon existing research. Below are summaries of key experimental methodologies cited in the literature for evaluating HPK1 inhibitor and CAR-T cell combinations.
In Vitro T-Cell Activation and Cytotoxicity Assay
-
Objective: To assess the ability of HPK1 inhibition to enhance CAR-T cell-mediated killing of tumor cells and cytokine production.
-
Methodology:
-
Cell Preparation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs). Transduce T-cells with a lentiviral vector encoding the desired CAR construct. Culture and expand CAR-T cells. Target tumor cells (e.g., CD19-expressing leukemia or lymphoma cell lines) are also cultured.
-
Co-culture: Co-culture CAR-T cells with target tumor cells at various effector-to-target (E:T) ratios.
-
Treatment: Add the HPK1 inhibitor (e.g., this compound) at a range of concentrations to the co-culture. A vehicle control (e.g., DMSO) is also included.
-
Cytotoxicity Assessment: After a defined incubation period (e.g., 24-72 hours), assess tumor cell viability using methods such as:
-
Chromium-51 release assay: A traditional method measuring the release of radioactive chromium from lysed target cells.
-
Luciferase-based assay: If target cells are engineered to express luciferase, cell lysis is measured by the decrease in luminescence.
-
Flow cytometry-based assay: Using viability dyes to distinguish live from dead target cells.
-
-
Cytokine Measurement: Collect supernatants from the co-culture and measure the concentration of cytokines (e.g., IFN-γ, IL-2, TNF-α) using ELISA or multiplex bead assays.
-
Proliferation Assay: Label CAR-T cells with a proliferation dye (e.g., CFSE) before co-culture and measure dye dilution by flow cytometry after several days to assess cell division.
-
In Vivo Syngeneic Mouse Model for Efficacy Studies
-
Objective: To evaluate the in vivo anti-tumor efficacy of the combination of an HPK1 inhibitor and CAR-T cell therapy.
-
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NSG mice) that can accept human tumor xenografts and human T-cells.
-
Tumor Engraftment: Subcutaneously or intravenously inject a human tumor cell line that expresses the target antigen for the CAR-T cells. Allow tumors to establish to a palpable size or for the disease to engraft.
-
Treatment Groups: Randomize mice into treatment groups:
-
Vehicle control
-
CAR-T cells alone
-
HPK1 inhibitor alone
-
CAR-T cells + HPK1 inhibitor
-
-
Dosing: Administer the HPK1 inhibitor orally or via intraperitoneal injection according to a predetermined schedule. Infuse CAR-T cells intravenously.
-
Efficacy Readouts:
-
Tumor Growth: Measure tumor volume regularly with calipers (for solid tumors) or monitor disease burden using bioluminescence imaging if tumor cells express luciferase.
-
Survival: Monitor mice for survival over an extended period.
-
-
Pharmacodynamic and Immune Monitoring: At the end of the study or at intermediate time points, collect tumors and spleens to analyze:
-
T-cell infiltration: Use immunohistochemistry or flow cytometry to quantify the number of CAR-T cells and other immune cells within the tumor.
-
T-cell phenotype: Analyze the expression of activation and exhaustion markers on tumor-infiltrating CAR-T cells.
-
Cytokine levels: Measure cytokine concentrations in the tumor microenvironment or serum.
-
-
Conclusion
The inhibition of HPK1 presents a compelling strategy to enhance the efficacy of CAR-T cell therapy by augmenting T-cell activation and overcoming immunosuppression. While direct evidence for the combination of this compound with CAR-T cells is currently lacking in public literature, the broader landscape of HPK1 inhibitors and genetic knockdown strategies shows significant promise. The preclinical and emerging clinical data for compounds like BGB-15025 and NDI-101150, as well as the impressive safety and efficacy profile of CAR-T cells with decreased HPK1 expression, strongly support the continued investigation of this therapeutic approach. Further preclinical studies are warranted to directly assess the potential synergy of this compound with various CAR-T cell constructs against a range of hematological and solid tumors.
References
- 1. P1464: DECREASING HPK1 EXPRESSION IN CD19 CAR-T CELLS: A NOVEL STRATEGY TO OVERCOME CHALLENGES OF CELL THERAPY FOR ADULT (R/R) B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 3. beonemedinfo.com [beonemedinfo.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. beonemedinfo.com [beonemedinfo.com]
- 7. Discovery of NDI-101150, A highly potent and selective HPK1 inhibitor for the treatment of cancer, through structure-based drug design - American Chemical Society [acs.digitellinc.com]
- 8. vjoncology.com [vjoncology.com]
- 9. Treadwell Therapeutics Announces A Presentation at the 2022 SITC Annual Meeting Featuring a Clinical Trial Update on CFI-402411, a First-in-Class HPK1 inhibitor [newswire.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Orthogonal Assays to Confirm Hpk1-IN-52 Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal assays to validate the mechanism of action of Hpk1-IN-52, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Due to the limited publicly available data for this compound, this guide utilizes data from its close analog, Hpk1-IN-55 , and other well-characterized HPK1 inhibitors such as Compound K and A-745 to illustrate the application and data output of key orthogonal validation methods.
HPK1 (also known as MAP4K1) is a critical negative regulator of T-cell receptor (TCR) signaling. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. Orthogonal validation, using multiple independent assays, is crucial to rigorously confirm that a compound's activity is due to on-target inhibition and to understand its selectivity profile.
Comparative Performance Data
To objectively assess the performance of this compound (represented by Hpk1-IN-55) and its alternatives, their inhibitory activities are summarized below.
| Inhibitor | Target | Biochemical IC50 | Cellular pSLP-76 (Ser376) IC50 | Cellular IL-2 Production EC50 | Cellular IFN-γ Production EC50 | Kinase Selectivity (vs. other MAP4Ks) |
| Hpk1-IN-55 | HPK1 | <0.51 nM[1][2] | Not Publicly Available | 43.3 nM (human PBMCs)[1][2] | 49.2 nM (human pan T cells)[1][2] | >637-fold vs. GCK-like kinase[1] |
| Compound K | HPK1 | 2.6 nM[3][4] | Not Publicly Available | Not Publicly Available | Not Publicly Available | >50-fold vs. other MAP4K family members[3][4] |
| A-745 | HPK1 | 4 nM[1] | Not Publicly Available | Not Publicly Available | Not Publicly Available | Excellent cellular selectivity[5] |
| Sunitinib | Multi-kinase | ~15 nM (for HPK1)[6] | Not Applicable | Not Applicable | Not Applicable | Broad (inhibits multiple receptor tyrosine kinases)[6] |
HPK1 Signaling Pathway and Point of Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1) is a serine/threonine kinase that functions as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and phosphorylates key adaptor proteins, such as SLP-76, leading to the attenuation of downstream signaling and T-cell activation. This compound and other HPK1 inhibitors act by blocking the kinase activity of HPK1, thereby preventing this negative feedback and enhancing T-cell responses.
HPK1 Signaling Pathway and Inhibition by this compound.
Orthogonal Assays for Target Validation
To confirm that this compound's effects are due to direct engagement of HPK1, a series of orthogonal assays should be employed. These assays rely on different principles to measure target binding and downstream functional consequences.
Workflow of Orthogonal Assays for this compound Validation.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method to confirm direct target engagement in a cellular environment. It relies on the principle that the binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability. This increased stability results in less protein denaturation and aggregation upon heating.
Expected Outcome for this compound: Treatment of cells with this compound should lead to a rightward shift in the melting curve of the HPK1 protein, indicating stabilization and direct binding.
Experimental Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., Jurkat T-cells) to 70-80% confluency. Treat the cells with this compound at various concentrations or a vehicle control (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble HPK1 at each temperature point by Western blotting using an anti-HPK1 antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble HPK1 against the temperature to generate melting curves. Determine the shift in the melting temperature (Tm) in the presence of this compound.
Kinobeads Affinity Profiling
Principle: This chemical proteomics approach assesses the selectivity of a kinase inhibitor across a large portion of the kinome. It involves a competition experiment where the inhibitor in a cell lysate competes with a mixture of immobilized, broad-spectrum kinase inhibitors ("kinobeads") for binding to kinases. The proteins that are competed off the beads by the test compound are then identified and quantified by mass spectrometry.
Expected Outcome for this compound: A kinobeads experiment with this compound is expected to show a high degree of competition for HPK1 binding to the beads, confirming it as a primary target. The assay will also reveal other kinases that bind to this compound, providing a comprehensive off-target profile. For a selective inhibitor, competition for other kinases should be significantly lower than for HPK1.
Experimental Protocol:
-
Cell Lysate Preparation: Prepare a lysate from a relevant cell line or tissue with a high abundance of kinases.
-
Inhibitor Incubation: Aliquot the lysate and incubate with a range of concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1 hour) to allow the inhibitor to bind to its targets.
-
Kinobeads Incubation: Add the kinobeads slurry to the inhibitor-treated lysates and incubate to allow kinases not bound by this compound to bind to the beads.
-
Bead Washing and Protein Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides (e.g., with trypsin), and label them with isobaric tags (e.g., TMT) if quantitative comparison between different inhibitor concentrations is desired.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: Analyze the mass spectrometry data to identify the kinases that show a dose-dependent decrease in binding to the kinobeads in the presence of this compound. This provides a profile of the on- and off-targets of the inhibitor.
Quantitative Phosphoproteomics
Principle: This unbiased approach identifies changes in the phosphorylation status of thousands of proteins in response to inhibitor treatment. By inhibiting HPK1, the phosphorylation of its direct and indirect substrates will be altered. This provides a global view of the signaling pathways affected by the inhibitor, confirming its mechanism of action and potentially identifying novel downstream effects.
Expected Outcome for this compound: Treatment of activated T-cells with this compound should lead to a significant decrease in the phosphorylation of SLP-76 at Serine 376, the primary substrate of HPK1. Additionally, changes in the phosphorylation of other proteins in the TCR signaling pathway and related pathways are expected, providing a detailed fingerprint of the inhibitor's cellular activity.
Experimental Protocol:
-
Cell Culture, Treatment, and Stimulation: Culture primary T-cells or a T-cell line (e.g., Jurkat) and treat with this compound or vehicle control. Stimulate the T-cells (e.g., with anti-CD3/CD28 antibodies) to activate the TCR signaling pathway.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the total peptide mixture using methods such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify the phosphosites and quantify their abundance. For quantitative analysis, stable isotope labeling (e.g., SILAC or TMT) can be used.
-
Data Analysis: Analyze the mass spectrometry data to identify phosphosites that show significant changes in abundance upon treatment with this compound. Perform bioinformatics analysis to identify the signaling pathways that are most affected.
By employing these orthogonal assays, researchers can build a robust body of evidence to confirm the on-target mechanism of action of this compound, characterize its selectivity, and understand its impact on cellular signaling pathways. This comprehensive approach is essential for the confident progression of kinase inhibitors in drug development pipelines.
References
- 1. A-745 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 5. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
Head-to-Head Comparison: Hpk1-IN-52 vs. a PROTAC Degrader for HPK1-Targeted Cancer Immunotherapy
A Technical Guide for Researchers and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Its role in dampening anti-tumor immunity has positioned it as a compelling target for cancer immunotherapy.[3][4] Two distinct therapeutic strategies have arisen to counteract HPK1's immunosuppressive function: small molecule inhibition and targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs).
This guide provides a head-to-head comparison of a representative HPK1 inhibitor, Hpk1-IN-52, and a potent HPK1 PROTAC degrader, exemplified by compounds from recent preclinical studies. We present a comprehensive analysis of their mechanisms of action, biochemical and cellular potencies, and in vivo anti-tumor efficacy, supported by experimental data and detailed protocols.
At a Glance: this compound vs. HPK1 PROTAC Degrader
| Feature | This compound (Inhibitor) | HPK1 PROTAC Degrader |
| Mechanism of Action | Occupies the ATP-binding pocket, inhibiting kinase activity. | Induces proximity between HPK1 and an E3 ubiquitin ligase, leading to ubiquitination and proteasomal degradation of HPK1. |
| Target Modulation | Reversible inhibition of HPK1's catalytic function. | Elimination of the entire HPK1 protein, including its scaffolding function. |
| Cellular Potency | Potent inhibition of HPK1 kinase activity (IC50 in the low nanomolar range). | Potent and sustained degradation of HPK1 protein (DC50 in the low nanomolar range with high Dmax). |
| Potential Advantages | Well-established modality with predictable pharmacokinetics. | Overcomes potential resistance from kinase domain mutations; addresses non-catalytic scaffolding functions of HPK1; potential for more sustained pathway modulation. |
| Potential Liabilities | Potential for off-target kinase inhibition; kinase-independent scaffolding functions of HPK1 remain. | More complex pharmacology and potential for off-target degradation ("hook effect"). |
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and representative HPK1 PROTAC degraders. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: In Vitro Potency
| Compound | Type | Target | Assay | Potency | Reference |
| This compound | Inhibitor | HPK1 | Kinase Assay | IC50: 10.4 nM | [5][6][7] |
| Compound 10m | PROTAC | HPK1 | Degradation | DC50: 5.0 ± 0.9 nM, Dmax: ≥ 99% | [8][9][10] |
| PROTAC Degrader-1 | PROTAC | HPK1 | Degradation | DC50: 1.8 nM | [11] |
| DD205-291 | PROTAC | HPK1 | Degradation | - | [12] |
Table 2: In Vivo Anti-Tumor Efficacy
| Compound | Type | Mouse Model | Dosing | Tumor Growth Inhibition (TGI) | Combination Benefit | Reference |
| This compound | Inhibitor | CT26 Syngeneic | 30 mg/kg, p.o., BID | 42% (monotherapy) | 95% (with anti-PD-1) | Insilico Medicine Press Release |
| Compound 10m | PROTAC | MC38 Syngeneic | 3 mg/kg, p.o., QOD | Superior to inhibitor | Enhanced with anti-PD-1 | [8][9][10] |
| PROTAC Degrader | PROTAC | Colonic Syngeneic | 30 mg/kg | >80% (monotherapy) | 50% complete response (with anti-PD-1) | [13] |
Mechanism of Action and Signaling Pathways
This compound functions as a competitive inhibitor, occupying the ATP-binding site of HPK1 and preventing the phosphorylation of its downstream substrates, most notably the adaptor protein SLP-76.[3][14] This inhibition of SLP-76 phosphorylation at Serine 376 prevents the recruitment of 14-3-3 proteins and subsequent proteasomal degradation of SLP-76, thereby sustaining TCR signaling and enhancing T-cell activation.
In contrast, HPK1 PROTAC degraders utilize a different mechanism. These bifunctional molecules simultaneously bind to HPK1 and an E3 ubiquitin ligase (e.g., Cereblon), forming a ternary complex.[8][9] This induced proximity facilitates the ubiquitination of HPK1, marking it for degradation by the proteasome.[9][13] This approach not only ablates the kinase activity but also eliminates the entire protein, including its potential kinase-independent scaffolding functions, which may also contribute to immune suppression.[6][15]
References
- 1. biofeng.com [biofeng.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of highly efficient CRBN-recruiting HPK1-PROTAC as a potential chemical tool for investigation of scaffolding roles in TCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPK1 Kinase Enzyme System [worldwide.promega.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. HPK1 Kinase Enzyme System Application Note [promega.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 15. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
Comparative Efficacy of HPK1 Inhibitors: A Statistical and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, supported by experimental data. HPK1, a serine/threonine kinase also known as MAP4K1, is a critical negative regulator of T-cell and B-cell receptor signaling pathways.[1][2][3][4] Its role in dampening anti-tumor immune responses has positioned it as a compelling target for cancer immunotherapy.[1][2][5] The inhibition of HPK1 is expected to enhance T-cell activation, increase cytokine production, and subsequently improve tumor cell eradication.[1][5] This document summarizes key preclinical and clinical data, details common experimental protocols, and visualizes the underlying biological and experimental processes.
Mechanism of Action: Disrupting the Negative Feedback Loop
Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream signaling molecules, most notably the adaptor protein SLP-76 at serine 376.[4][6][7] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the disassembly of the TCR signaling complex and attenuates T-cell activation, proliferation, and cytokine production.[3][5][6][8] HPK1 inhibitors block the kinase activity of HPK1, preventing this negative feedback and thereby sustaining TCR signaling and augmenting the anti-tumor immune response.[5][6]
Caption: HPK1 signaling pathway in T-cell activation and its inhibition.
Comparative Performance of HPK1 Inhibitors
The landscape of HPK1 inhibitors is rapidly expanding, with numerous compounds in preclinical and clinical development.[9][10][11] Below is a summary of quantitative data for several well-characterized inhibitors. Direct comparison should be approached with caution due to variations in experimental conditions across studies.
Table 1: In Vitro and Cellular Potency of Preclinical HPK1 Inhibitors
| Compound Name/Identifier | Target | Assay Type | Potency (IC50/Ki/EC50) | Cell Line / System | Reference |
| Hpk1-IN-25 | HPK1 | Enzymatic IC50 | 129 nM | Recombinant Enzyme | [5] |
| Hpk1-IN-33 | HPK1 | Biochemical Ki | 1.7 nM | Recombinant Enzyme | [6] |
| Hpk1-IN-33 | HPK1 | IL-2 Production EC50 | 286 nM | Jurkat T-cells | [6] |
| ZYF0033 (HPK1-IN-22) | HPK1 | Biochemical IC50 | < 10 nM | Recombinant Enzyme | [6] |
| A-745 | HPK1 | Cellular Kinase Binding | Selective at relevant concentrations | In vitro immune cells | [12] |
| ISR-05 | HPK1 | Kinase Inhibition IC50 | 24.2 µM | Recombinant Enzyme | [13][14] |
| ISR-03 | HPK1 | Kinase Inhibition IC50 | 43.9 µM | Recombinant Enzyme | [13][14] |
Table 2: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors
| Compound Name/Identifier | Tumor Model | Dosing & Administration | Treatment Group | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Insilico Medicine Inhibitor | CT26 Colon Carcinoma | 30 mg/kg p.o. BID | Monotherapy | 42% | Significant anti-tumor activity as a single agent. | [15] |
| Insilico Medicine Inhibitor | CT26 Colon Carcinoma | 30 mg/kg p.o. BID | Combination with anti-PD-1 | 95% | Synergistic effect observed with checkpoint blockade. | [11][15] |
| ZYF0033 (HPK1-IN-22) | 4T-1 Syngeneic Model | Not Reported | Monotherapy | Inhibits tumor growth | Increased intratumoral infiltration of DCs, NK cells, and CD8+ T cells. | [6] |
Table 3: Clinical Trial Efficacy of HPK1 Inhibitors
| Compound Name/Identifier | Phase | Tumor Types | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| BGB-15025 | Phase 1 | Advanced Solid Tumors | Monotherapy (n=60) | 0% | 35.0% | [16][17] |
| BGB-15025 | Phase 1 | Advanced Solid Tumors | Combination with Tislelizumab (n=49) | 18.4% | 57.1% | [16][17] |
| NDI-101150 | Phase 1/2 | ccRCC, Pancreatic, Endometrial | Monotherapy (n=24) | 1 Complete Response (ccRCC) | 16.7% Clinical Benefit (CR + SD ≥6mo) | [16][18] |
Experimental Protocols
Reproducibility and accurate interpretation of efficacy data rely on standardized and detailed methodologies. The following sections describe common protocols for evaluating HPK1 inhibitors.
Caption: General experimental workflow for preclinical evaluation of an HPK1 inhibitor.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory activity and potency (IC50) of a compound against the HPK1 enzyme.[1]
-
Methodology:
-
Reagents: Recombinant human HPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein or a fluorescently labeled peptide), and ATP are prepared in a kinase buffer.[1][19]
-
Compound Preparation: The test inhibitor is serially diluted to a range of concentrations.
-
Reaction: The inhibitor or vehicle (DMSO) is added to a multi-well plate, followed by the HPK1 enzyme. The kinase reaction is initiated by adding the ATP/substrate mixture.[19]
-
Incubation: The plate is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[19]
-
Detection: The reaction is stopped, and kinase activity is measured. A common method is the ADP-Glo™ Kinase Assay, which quantifies ADP production via a luminescent signal.[19]
-
Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration, and the data are fitted to a four-parameter logistic curve to calculate the IC50 value.[19]
-
Cellular Phospho-SLP-76 (pSLP-76) Assay
-
Objective: To measure the inhibitor's ability to block HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.[1]
-
Methodology:
-
Cell Culture: A relevant T-cell line (e.g., Jurkat) or primary human T-cells are cultured and plated.[1]
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the HPK1 inhibitor for a set period (e.g., 2 hours).[1][7]
-
Stimulation: T-cell receptor signaling is activated using anti-CD3/CD28 antibodies for a short duration (e.g., 15-30 minutes).[1][7][15]
-
Lysis & Detection: Cells are lysed to collect protein extracts.[1] The levels of phosphorylated SLP-76 (at Ser376) are measured by quantitative methods such as ELISA, Western blot, or phospho-flow cytometry.[1][7]
-
Data Analysis: EC50 values are determined from the dose-response curve of pSLP-76 inhibition.[1]
-
In Vivo Syngeneic Mouse Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of the HPK1 inhibitor, both as a monotherapy and in combination with other immunotherapies like anti-PD-1.[1]
-
Methodology:
-
Tumor Implantation: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are subcutaneously inoculated with a syngeneic tumor cell line (e.g., MC38 or CT26 colon adenocarcinoma).[1][19]
-
Randomization: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, HPK1 inhibitor, anti-PD-1 antibody, combination therapy).[1]
-
Treatment Administration: The HPK1 inhibitor is typically administered orally (p.o.) on a daily or twice-daily schedule.[2][15] Checkpoint inhibitors are often given via intraperitoneal (i.p.) injection.[2][15][19]
-
Monitoring: Tumor growth is monitored regularly by caliper measurements, and animal body weight is recorded as a measure of toxicity.[1][19]
-
Endpoint Analysis: At the end of the study, Tumor Growth Inhibition (TGI) is calculated for each group relative to the vehicle control.[1] Tumors and spleens may be harvested for pharmacodynamic analysis, such as quantifying immune cell infiltration (e.g., CD8+ T cells) by flow cytometry.[2]
-
Conclusion
The preclinical and emerging clinical data for HPK1 inhibitors are highly promising, demonstrating their potential as a novel class of immuno-oncology agents.[1][20] By blocking a key negative regulatory checkpoint within T-cells, these inhibitors can enhance anti-tumor immunity.[5][12] Data consistently show significant tumor growth inhibition in preclinical models, an effect that is often synergistic when combined with checkpoint inhibitors like anti-PD-1 antibodies.[1][15] Several candidates, including BGB-15025 and NDI-101150, are now in clinical trials, and early results support their continued development.[16][17][18][21] A thorough preclinical assessment, utilizing the robust experimental protocols detailed in this guide, is essential for the successful translation of these promising agents into effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giiresearch.com [giiresearch.com]
- 11. Generative AI against diseases: Insilico Medicine announced Pharma.AI-powered HPK1 inhibitor series in peer-reviewed publication trilogy, as potential immunotherapy options | EurekAlert! [eurekalert.org]
- 12. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. ascopubs.org [ascopubs.org]
- 19. benchchem.com [benchchem.com]
- 20. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 21. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Hpk1-IN-52
For researchers and scientists at the forefront of drug development, the responsible handling and disposal of potent small-molecule inhibitors like Hpk1-IN-52 are paramount for ensuring laboratory safety and environmental protection. Adherence to proper disposal protocols minimizes risks to personnel and prevents the release of biologically active compounds into the ecosystem. This guide provides essential, step-by-step instructions for the safe disposal of this compound, drawing upon best practices for potent kinase inhibitors.
Hazard and Safety Information
Key Safety and Disposal Recommendations:
| Parameter | Guideline | Source |
| Primary Hazards | Harmful if swallowed; Very toxic to aquatic life with long-lasting effects. | [1][2][3] |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, lab coat, and chemical-resistant gloves (e.g., nitrile). | [1][3][4][5] |
| Environmental Release | Avoid release to the environment. Do not dispose of down the drain or in regular trash. | [1][5] |
| Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Waste Segregation | Collect solid and liquid waste in separate, designated, and clearly labeled hazardous waste containers.[1][6] | General Laboratory Best Practices |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[2] | General Laboratory Best Practices |
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol details the necessary steps for the safe disposal of solid and liquid waste containing this compound.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before beginning any disposal procedures, ensure you are wearing the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1][3][5]
-
Designate a specific area for waste accumulation, away from general laboratory traffic.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as empty vials, weighing paper, pipette tips, and contaminated gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.[1][5]
-
The container should be made of a compatible material like high-density polyethylene (B3416737) (HDPE).[2]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a separate, designated, and sealed hazardous waste container.[1][6]
-
Use a container compatible with the solvent used (e.g., a glass bottle for organic solvents).[2]
-
Do not mix with incompatible waste streams.[2]
-
3. Container Labeling:
-
Clearly label all hazardous waste containers with the following information:[1][2]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity or volume of waste
-
Any known hazard symbols (e.g., "Toxic," "Hazardous to the Aquatic Environment")
-
The date the waste was first added to the container
-
4. Storage of Waste:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1][2]
-
Ensure containers are stored away from incompatible materials.[1]
5. Waste Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]
-
Provide all necessary documentation regarding the waste contents as required by your institution.
6. Spill Cleanup:
-
In the event of a small spill, alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in the designated solid hazardous waste container.[2][6]
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[2]
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[2][6]
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Hpk1-IN-52
Essential Safety and Handling Guide for Hpk1-IN-52
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides essential safety and logistical information for the handling and disposal of this compound, a potent hematopoietic progenitor kinase 1 (HPK1) inhibitor. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper management of this research compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent, biologically active small molecule necessitates that it be handled as potentially hazardous. The following recommendations are based on best practices for similar research-grade kinase inhibitors.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure. The required level of PPE varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. - Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination.[1] - Eye Protection: Chemical splash goggles for a complete seal around the eyes.[1] - Lab Coat: A dedicated, disposable or non-absorbent lab coat.[1] - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1][2] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves.[1] - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] - Lab Coat: Standard laboratory coat.[1] - Ventilation: Work should be conducted in a chemical fume hood.[2] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.[1] - Eye Protection: Safety glasses with side shields.[1][2] - Lab Coat: Standard laboratory coat.[1][2] - Containment: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] - Eye Protection: Chemical splash goggles.[1] - Lab Coat: Standard laboratory coat.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial to minimize exposure and maintain the integrity of this compound.
Receiving and Storage
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Confirm the recommended storage conditions on the product vial or datasheet. This compound is typically stored at -20°C.[2]
-
Store the compound in a clearly labeled, designated, and secure location, away from incompatible materials.[2]
Preparation of Stock Solutions
-
Environment: All procedures involving the handling of solid this compound must be conducted in a certified chemical fume hood to avoid the inhalation of dust or aerosols.[2]
-
Weighing: Use a precision balance inside the fume hood. Handle the solid compound with care to prevent the generation of dust.[2]
-
Solvent Addition: Slowly add the appropriate solvent (e.g., DMSO) to the vial containing the solid this compound.[2]
-
Dissolution: Securely cap the vial and use a vortex or sonicator as needed to ensure the compound is fully dissolved.[2]
Experimental Use
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
Aseptic Techniques: When using the compound in cell culture or other sensitive experiments, adhere to standard aseptic techniques.
-
Hand Washing: Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[1]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous chemical waste.[2]
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, weigh boats, and any other disposable materials that have come into contact with the compound.[2][3] Place these items in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect all unused solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container.[2] Do not pour down the drain. [2][4]
-
Compliance: All disposal procedures must be in strict accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.
Visual Workflow for Safe Handling
The following diagram outlines the key procedural steps for the safe handling and disposal of this compound.
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
